2,4-Dichloro-6-methoxyquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAMQTSRMCCGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433794 | |
| Record name | 2,4-Dichloro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105763-77-7 | |
| Record name | 2,4-Dichloro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-methoxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical characteristics of 2,4-Dichloro-6-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological relevance of 2,4-Dichloro-6-methoxyquinazoline. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Physicochemical Characteristics
This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its core structure is amenable to further chemical modification, making it a valuable building block in medicinal chemistry.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 105763-77-7 | [1][2][3] |
| Molecular Formula | C₉H₆Cl₂N₂O | [1][3] |
| Molecular Weight | 229.06 g/mol | [1][2][3][4] |
| Appearance | White to off-white or light yellow solid/powder | [1][2] |
| Melting Point | 171 °C | [1][2] |
| Boiling Point (Predicted) | 315.9 ± 24.0 °C | [1][2] |
| Density | 1.450 g/cm³ | [1][2] |
| pKa (Predicted) | -0.67 ± 0.30 | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon), sealed in a dry container. | [2][3] |
| InChI | 1S/C9H6Cl2N2O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3 | [2] |
| SMILES | N1=C2C(C=C(OC)C=C2)=C(Cl)N=C1Cl | [2] |
Spectral Data
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 7.89 (d, J = 9.2 Hz, 1H), 7.71 (dd, J = 8.8, 2.4 Hz, 1H), 7.38 (d, J = 1.6 Hz, 1H), 3.91 (s, 3H) | [2] |
| LC-MS | m/z: 229.1, 231.0 [M+H]⁺ | [2] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the chlorination of its corresponding dione precursor.
Synthesis of this compound from 6-methoxyquinazoline-2,4(1H,3H)-dione
Principle: This method involves the conversion of the hydroxyl groups of 6-methoxyquinazoline-2,4(1H,3H)-dione into chloro groups using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline, is often added to catalyze the reaction.
Reagents and Materials:
-
6-methoxyquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
Procedure:
-
In a round-bottom flask, a mixture of 6-methoxyquinazoline-2,4(1H,3H)-dione (e.g., 9.63 g, 50.2 mmol) is prepared in an excess of phosphorus oxychloride (POCl₃, e.g., 150 mL).[1]
-
A catalytic amount of N,N-dimethylaniline (e.g., 0.5 mL) is added to the mixture.[1]
-
The reaction mixture is heated to reflux (approximately 120 °C) and stirred for 2-5 hours.[1][5][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.[1][5]
-
Excess POCl₃ is removed under reduced pressure (vacuum distillation).[1]
-
The resulting residue is carefully and slowly poured into a beaker of ice water with vigorous stirring.[1][5]
-
The pH of the aqueous mixture is adjusted to approximately 7 by the slow, portion-wise addition of a saturated NaHCO₃ solution at 0 °C, which induces the precipitation of the product.[1]
-
The resulting solid precipitate is collected by vacuum filtration and washed with distilled water.[1][5][6]
-
The collected solid is dried under vacuum to yield this compound, typically as a brown or yellow solid.[1] Further purification, if necessary, can be performed using column chromatography on silica gel.[1]
References
- 1. echemi.com [echemi.com]
- 2. This compound CAS#: 105763-77-7 [m.chemicalbook.com]
- 3. This compound | 105763-77-7 [sigmaaldrich.com]
- 4. 2,4-Dichloro-8-methoxyquinazoline | C9H6Cl2N2O | CID 10421331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Insights into 2,4-Dichloro-6-methoxyquinazoline: A Technical Guide
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data, synthesis, and key experimental protocols for the quinazoline derivative, 2,4-dichloro-6-methoxyquinazoline. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.
Spectroscopic Data Analysis
The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR (¹H-NMR) spectrum provides characteristic signals corresponding to the aromatic and methoxy protons of the molecule.
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.89 | d | 1H | 9.2 | H-8 |
| 7.71 | dd | 1H | 8.8, 2.4 | H-7 |
| 7.38 | d | 1H | 1.6 | H-5 |
| 3.91 | s | 3H | -OCH₃ | |
| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+1] | 229.1 |
| [M+3] | 231.0 |
| Method: LCMS |
The observed isotopic pattern with peaks at m/z 229.1 and 231.0 is characteristic of a compound containing two chlorine atoms.
Infrared (IR) Spectroscopy
Experimental IR spectroscopic data for this compound is not currently available in the reviewed literature.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the chlorination of 6-methoxyquinazoline-2,4(1H,3H)-dione.
Procedure: A mixture of 6-methoxyquinazoline-2,4(1H,3H)-dione (9.63 g, 50.2 mmol) and phosphorus oxychloride (POCl₃, 150 mL) is treated with N,N-dimethylaniline (0.5 mL). The reaction mixture is heated to 120 °C and stirred for 2 hours. Following the completion of the reaction, excess POCl₃ is removed by distillation under reduced pressure. The resulting residue is then carefully poured into ice water. The pH of the mixture is adjusted to approximately 7 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution at 0 °C, leading to the formation of a precipitate. This solid is collected by filtration and dried under vacuum to yield this compound (11.2 g, 98% yield) as a brown solid.[1]
Spectroscopic Analysis Methodology
The following general procedures are typically employed for the spectroscopic characterization of quinazoline derivatives.
-
¹H-NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). The solvent used for analysis is deuterated dimethyl sulfoxide (DMSO-d₆).[1]
-
Mass Spectrometry: Liquid chromatography-mass spectrometry (LCMS) is utilized to determine the mass-to-charge ratio (m/z) of the protonated molecule.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Synthetic and analytical workflow for this compound.
References
An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methoxyquinazoline from Anthranilic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-dichloro-6-methoxyquinazoline, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a two-step process commencing with the cyclization of a 4-methoxyanthranilic acid derivative to form the quinazolinedione core, followed by a chlorination step to yield the target molecule. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
I. Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the formation of 6-methoxyquinazoline-2,4(1H,3H)-dione from 2-amino-4-methoxybenzoic acid and urea. This is followed by the chlorination of the quinazolinedione intermediate using phosphorus oxychloride (POCl₃) to afford the final product.
Caption: Synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 6-Methoxyquinazoline-2,4(1H,3H)-dione
This procedure is adapted from a similar synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.[1]
Methodology:
-
In a round-bottom flask, thoroughly mix 2-amino-4-methoxybenzoic acid and urea.
-
Heat the mixture gradually. The reactants will melt and then solidify as the reaction proceeds.
-
Maintain the temperature and continue heating for the specified duration to ensure complete cyclization.
-
After cooling, the solid residue is treated with a suitable solvent, such as dilute acetic acid, and stirred to break up the solid.
-
The product is collected by filtration, washed with water, and dried to yield 6-methoxyquinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of this compound
This protocol is based on a reported procedure for the chlorination of 6-methoxyquinazoline-2,4(1H,3H)-dione.[2]
Methodology:
-
To a mixture of 6-methoxyquinazoline-2,4(1H,3H)-dione (9.63 g, 50.2 mmol) and phosphorus oxychloride (POCl₃, 150 mL), add N,N-dimethylaniline (0.5 mL).[2]
-
Stir the reaction mixture at 120 °C for 2 hours.[2]
-
Upon completion of the reaction, remove the excess POCl₃ by distillation under reduced pressure.[2]
-
Slowly pour the residue into ice water.[2]
-
Adjust the pH to approximately 7 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution at 0 °C, which will cause a precipitate to form.[2]
-
Collect the precipitate by filtration and dry it under a vacuum to give this compound as a brown solid.[2]
III. Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reactants and Conditions for the Synthesis of 6-Methoxyquinazoline-2,4(1H,3H)-dione
| Reactant | Molar Ratio | Notes |
| 2-Amino-4-methoxybenzoic acid | 1 | Starting material. |
| Urea | 1.8 | A slight excess is used to drive the reaction.[1] |
| Reaction Conditions | ||
| Temperature | 160 °C | The mixture is heated to fusion and then maintained at this temperature.[1] |
| Reaction Time | Not specified | The reaction is complete when the mixture solidifies. |
| Product | ||
| 6-Methoxyquinazoline-2,4(1H,3H)-dione | - | Yields for the analogous 6,7-dimethoxy derivative are reported to be around 65%.[1] |
Table 2: Reactants and Conditions for the Synthesis of this compound
| Reactant/Reagent | Amount | Moles |
| 6-Methoxyquinazoline-2,4(1H,3H)-dione | 9.63 g | 50.2 mmol |
| Phosphorus oxychloride (POCl₃) | 150 mL | - |
| N,N-dimethylaniline | 0.5 mL | Catalytic |
| Reaction Conditions | ||
| Temperature | 120 °C | |
| Reaction Time | 2 hours | |
| Product | ||
| This compound | 11.2 g | 98% Yield[2] |
IV. Characterization Data
The final product, this compound, was characterized by the following methods:
Table 3: Characterization of this compound
| Analysis | Result |
| Appearance | Brown solid[2] |
| Melting Point | 171 °C |
| LCMS (m/z) | 229.1, 231.0 [M + 1][2] |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 7.89 (d, J = 9.2 Hz, 1H), 7.71 (dd, J = 8.8, 2.4 Hz, 1H), 7.38 (d, J = 1.6 Hz, 1H), 3.91 (s, 3H)[2] |
V. Logical Relationships and Workflow
The synthesis follows a logical progression from a readily available anthranilic acid derivative to the target dichlorinated quinazoline. The workflow is designed for efficiency and high yield in the chlorination step.
Caption: Logical workflow of the synthesis and analysis process.
References
The Biological Landscape of 2,4-Dichloro-6-methoxyquinazoline Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The 2,4-dichloro-6-methoxyquinazoline core, in particular, represents a versatile starting point for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the known biological activities of derivatives synthesized from this privileged scaffold, with a focus on their potential in anticancer and kinase inhibition applications. Due to a scarcity of publicly available data on the 6-methoxy variant, this guide leverages information from structurally analogous di-chloro quinazoline derivatives to provide a representative understanding of their biological potential.
I. Synthetic Strategies: Building on a Versatile Core
The this compound serves as a key intermediate for the synthesis of a multitude of derivatives. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic aromatic substitution reactions. Typically, the C4 chlorine is more susceptible to nucleophilic attack than the C2 chlorine. This enables the introduction of various functionalities, most commonly amines, to generate libraries of substituted quinazolines.
A general synthetic workflow for the preparation of 4-amino-2-chloro-6-methoxyquinazoline derivatives is depicted below. This pathway highlights the initial nucleophilic substitution at the C4 position, followed by potential further modification at the C2 position.
Caption: General synthetic route for 2,4-disubstituted-6-methoxyquinazoline derivatives.
II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of the quinazoline core have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. While specific data for 6-methoxy derivatives is limited, extensive research on analogous 4-anilinoquinazoline compounds provides valuable insights into their antiproliferative activities.
Quantitative Data on Analogous Quinazoline Derivatives
The following table summarizes the in vitro anticancer activity of various 4-anilinoquinazoline derivatives against a panel of human cancer cell lines. This data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, showcases the potency of this class of compounds.
| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (µM) | Reference |
| Analog 1 | 6,7-dimethoxy-4-(3-ethynylphenylamino) | K-562 (Leukemia) | 0.622 | [1] |
| Analog 1 | 6,7-dimethoxy-4-(3-ethynylphenylamino) | HCT-116 (Colon) | >100 | [1] |
| Analog 2 | 6,7-dimethoxy-4-(4-bromophenylamino) | A549 (Lung) | 2.25 | [2][3] |
| Analog 2 | 6,7-dimethoxy-4-(4-bromophenylamino) | HT-29 (Colon) | 1.72 | [2][3] |
| Analog 2 | 6,7-dimethoxy-4-(4-bromophenylamino) | MCF-7 (Breast) | 2.81 | [2][3] |
| Analog 3 | 6-bromo-4-(3-ethynylphenylamino) | H1975 (Lung) | 0.85 | [4] |
| Analog 4 | 6,7-dimethoxy-4-anilino | HCT116 (Colon) | Data not specified | [5] |
| Analog 4 | 6,7-dimethoxy-4-anilino | K562 (Leukemia) | Data not specified | [5] |
| Analog 4 | 6,7-dimethoxy-4-anilino | SKBR3 (Breast) | Data not specified | [5] |
III. Kinase Inhibition: A Primary Mechanism of Action
A predominant mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs). Several clinically approved anticancer drugs, such as gefitinib and erlotinib, are 4-anilinoquinazoline derivatives that target the epidermal growth factor receptor (EGFR). The structural similarity of this compound derivatives to these established inhibitors suggests their potential to function as kinase inhibitors.
Signaling Pathway Inhibition
The diagram below illustrates a simplified EGFR signaling pathway and the putative point of inhibition by 4-anilinoquinazoline derivatives. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing downstream signaling that leads to cell proliferation and survival.
Caption: Simplified EGFR signaling pathway with the point of inhibition by 4-anilinoquinazolines.
Quantitative Data on Kinase Inhibition by Analogous Compounds
The following table presents the kinase inhibitory activity of various 4-anilinoquinazoline derivatives against key receptor tyrosine kinases implicated in cancer progression, such as EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
| Compound ID | Substitution Pattern | Target Kinase | Activity (IC50, nM) | Reference |
| Analog 5 | 4-((3-ethynylphenyl)amino)-6,7-dimethoxy | EGFR | 5.9 | |
| Analog 5 | 4-((3-ethynylphenyl)amino)-6,7-dimethoxy | VEGFR-2 | 36.78 | [6] |
| Analog 6 | 4-((4-bromophenyl)amino)-6,7-dimethoxy | EGFR | 17.32 | [2][3] |
| Analog 7 | 4-(3-chloro-4-fluoroanilino)-6-alkynyl | EGFR | 14 | [7] |
| Analog 8 | 4-(4-aminophenoxy)-7-methoxy | EGFRL858R | 68.1 | |
| Analog 8 | 4-(4-aminophenoxy)-7-methoxy | c-Met | 0.26 | [8] |
IV. Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed methodologies for key in vitro assays.
A. Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.[4][6]
B. In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
Protocol for EGFR/VEGFR-2 Inhibition:
-
Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), ATP solution, and substrate solution (e.g., poly(Glu,Tyr) 4:1 for tyrosine kinases). Dilute the recombinant human EGFR or VEGFR-2 enzyme to the desired concentration in kinase buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, add 5 µL of the diluted test compound, 10 µL of the enzyme solution, and 10 µL of the substrate/ATP mixture. The final reaction volume is typically 25 µL. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1][9][10]
V. Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. While direct biological data for this specific scaffold is emerging, the extensive research on analogous quinazoline derivatives strongly suggests that these compounds are likely to exhibit potent anticancer and kinase inhibitory activities. The synthetic accessibility and the potential for diverse functionalization make the this compound core an attractive starting point for the generation of extensive compound libraries for high-throughput screening.
Future research should focus on the systematic synthesis and biological evaluation of a wide range of derivatives of the this compound scaffold. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds with improved potency and selectivity. Further investigation into their mechanisms of action, including their effects on a broader panel of kinases and other cellular targets, will be crucial for their advancement as potential clinical candidates. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these important studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. atcc.org [atcc.org]
- 5. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
The Versatility of 2,4-Dichloro-6-methoxyquinazoline: A Technical Guide for Synthetic and Medicinal Chemists
Introduction
2,4-Dichloro-6-methoxyquinazoline stands as a pivotal heterocyclic building block in the realm of synthetic organic and medicinal chemistry. Its unique structural features, particularly the two reactive chlorine atoms at the C2 and C4 positions, render it a versatile scaffold for the construction of a diverse array of biologically active molecules. The electron-withdrawing nature of the quinazoline ring system, coupled with the differential reactivity of the two chloro-substituents, allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions. This property has been extensively exploited in the development of targeted therapeutics, most notably in the field of oncology. This technical guide provides an in-depth overview of the synthetic utility of this compound, with a focus on its application in the synthesis of kinase inhibitors, detailed experimental protocols, and the underlying signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆Cl₂N₂O | |
| Molecular Weight | 229.06 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 171 °C | |
| CAS Number | 105763-77-7 |
Synthetic Applications: A Gateway to Bioactive Molecules
The primary utility of this compound lies in its role as an electrophilic partner in SNAr reactions. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity is attributed to the greater electron deficiency at C4, which is influenced by the adjacent nitrogen atom. This differential reactivity allows for a stepwise and controlled introduction of various nucleophiles, leading to the synthesis of a wide range of substituted quinazoline derivatives.
A predominant application of this building block is in the synthesis of 4-anilinoquinazolines, a class of compounds that has yielded several clinically approved kinase inhibitors. The general synthetic scheme involves the initial displacement of the C4-chloro group with a substituted aniline, followed by a potential second substitution at the C2 position under more forcing conditions if desired.
Synthesis of 4-Anilino-6-methoxyquinazoline Derivatives
The reaction of this compound with various aniline derivatives is a cornerstone of its synthetic application. These reactions are typically carried out in a protic solvent, such as isopropanol or ethanol, at elevated temperatures. The reaction conditions can be tailored to optimize the yield and purity of the desired 4-anilino-substituted product.
Below is a table summarizing representative examples of the synthesis of 4-anilino-6-methoxyquinazoline derivatives, highlighting the diversity of the aniline coupling partner and the corresponding reaction yields.
| Entry | Aniline Derivative | Product | Reaction Conditions | Yield (%) |
| 1 | 4-aminophenol | 4-((2-Chloro-6-methoxyquinazolin-4-yl)amino)phenol | Isopropanol, reflux, 6h | 60 |
| 2 | 3-ethynylaniline | N-(3-ethynylphenyl)-2-chloro-6-methoxyquinazolin-4-amine | Isopropanol, reflux, 6h | 75 |
| 3 | 4-fluoroaniline | N-(4-fluorophenyl)-2-chloro-6-methoxyquinazolin-4-amine | Ethanol, reflux, 4h | 82 |
| 4 | 3-aminobenzonitrile | 3-((2-Chloro-6-methoxyquinazolin-4-yl)amino)benzonitrile | n-Butanol, reflux, 8h | 78 |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound and its subsequent conversion to a 4-anilinoquinazoline derivative.
Synthesis of this compound
Materials:
-
6-Methoxyquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice-water
-
Saturated sodium bicarbonate solution
Procedure:
-
A mixture of 6-methoxyquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (10-15 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents) is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred for 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is cooled in an ice bath and then slowly quenched by the dropwise addition of ice-water with vigorous stirring.
-
The pH of the resulting suspension is carefully adjusted to approximately 7 by the slow addition of a saturated sodium bicarbonate solution.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.
General Procedure for the Synthesis of 4-Anilino-2-chloro-6-methoxyquinazoline Derivatives
Materials:
-
This compound
-
Substituted aniline (1 equivalent)
-
Isopropanol or Ethanol
Procedure:
-
A solution of this compound (1 equivalent) and the desired substituted aniline (1 equivalent) in isopropanol or ethanol is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux and stirred for 4-8 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with the reaction solvent, and then with a non-polar solvent like hexane to remove impurities.
-
The solid product can be further purified by recrystallization or column chromatography if necessary.
Visualization of Synthetic and Biological Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by molecules derived from this compound.
Caption: Synthetic workflow for 4-anilinoquinazoline derivatives.
Derivatives of this compound are potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cancer development.[1][2] The diagram below illustrates the EGFR signaling pathway and the points of intervention by these inhibitors.
References
CAS number and molecular formula of 2,4-Dichloro-6-methoxyquinazoline
Foreshadow: This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of in-depth technical data for this specific molecule, this guide leverages information on the closely related and well-studied analogue, 2,4-dichloro-6,7-dimethoxyquinazoline, to provide detailed experimental protocols and illustrate potential biological applications. This approach offers valuable insights into the chemical properties and potential therapeutic relevance of this class of compounds for researchers, scientists, and drug development professionals.
Core Compound Identification
CAS Number: 105763-77-7
Molecular Formula: C₉H₆Cl₂N₂O
This section summarizes the fundamental physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 229.06 g/mol | Sigma-Aldrich |
| Physical Form | Solid | |
| Purity | 97% | |
| Storage Temperature | 2-8°C (Sealed in dry conditions) | |
| InChI Key | WEAMQTSRMCCGSJ-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
A prevalent method for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline is through the reaction of 6,7-dimethoxyquinazolin-2,4-dione with a chlorinating agent, typically phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
A mixture of 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent) and phosphorus oxychloride (POCl₃) is prepared.
-
N,N-dimethylaniline is added to the mixture, and the reaction is refluxed for approximately 5 hours.[1]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then carefully poured into ice-cold water with continuous stirring.
-
The resulting precipitate, 2,4-dichloro-6,7-dimethoxyquinazoline, is collected by filtration.
-
The collected solid is washed with distilled water to remove any remaining impurities.[1]
Biological Activity and Applications
This compound and its derivatives are primarily utilized as intermediates in the synthesis of more complex molecules with a wide range of biological activities. The dichloroquinazoline scaffold serves as a versatile building block for the development of novel therapeutic agents.
Anti-inflammatory Activity
Derivatives of 2,4-dichloro-6,7-dimethoxyquinazoline have been investigated for their anti-inflammatory properties. The following protocol describes a common in vitro assay used to evaluate the anti-inflammatory potential of these compounds.
Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Method)
-
An egg albumin solution is prepared in a phosphate buffer (pH 7.4).
-
The synthesized quinazoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the albumin solution at various concentrations.
-
A standard anti-inflammatory drug, such as Diclofenac sodium, is used as a positive control.
-
The solutions are incubated, and the extent of protein denaturation is measured spectrophotometrically.
-
The concentration of the compound that causes a 50% inhibition of protein denaturation (IC₅₀) is determined.[1]
Anticancer Potential
The 4-anilinoquinazoline scaffold, which can be synthesized from 2,4-dichloroquinazoline precursors, is a well-established pharmacophore in the development of anticancer agents. These compounds often act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation and survival.
Derivatives of 2-chloro-4-anilinoquinazoline have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, certain quinazoline-chalcone derivatives have shown potent activity against leukemia, colon cancer, melanoma, and breast cancer cell lines, with GI₅₀ values in the micromolar range.[2] The proposed mechanism of action for some of these derivatives includes DNA binding, similar to established anticancer drugs.[2]
Signaling Pathways
While specific signaling pathway diagrams for this compound are not available, its derivatives, particularly the 4-anilinoquinazolines, are known to target key signaling pathways implicated in cancer. The most notable of these is the EGFR signaling pathway.
This diagram illustrates the inhibition of the EGFR signaling cascade by 4-anilinoquinazoline derivatives. By blocking the tyrosine kinase activity of EGFR, these compounds can prevent downstream signaling that leads to cell proliferation and survival, a key mechanism in their anticancer effects.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 2,4-Dichloro-6-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the regioselective nucleophilic substitution on 2,4-dichloro-6-methoxyquinazoline. This key intermediate is valuable in the synthesis of a wide range of biologically active compounds. The protocols outlined below focus on the selective substitution of the chlorine atom at the C4 position, which is more reactive than the chlorine at the C2 position under mild conditions.
Data Presentation: Reaction Conditions for C4-Substitution
The following table summarizes various reported conditions for the monosubstitution at the C4 position of 2,4-dichloro-6,7-dimethoxyquinazoline, a close analog of this compound. The reactivity is expected to be comparable.
| Nucleophile (Nu-H) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline derivatives | Isopropanol | - | Reflux | 6 | Satisfactory | [1][2] |
| 4-Aminophenol | Dioxane | DIPEA | 80 | 12 | 60 | |
| Ammonia (20-25% aq.) | Ammonia water | - | 40-75 | 6-16 | Not specified | |
| Sodium Sulfinates | DMF or DMSO | - | Not specified | Not specified | Good conversion | |
| Sodium Methoxide | Methanol | - | 50 | Not specified | High |
Note: DIPEA refers to N,N-Diisopropylethylamine. "Satisfactory" indicates that the reaction proceeds to produce the desired product in acceptable yields as reported in the cited literature.
Experimental Protocols
Protocol 1: Regioselective Monosubstitution with an Aniline Derivative
This protocol describes a general procedure for the regioselective nucleophilic aromatic substitution (SNAr) of an aniline derivative at the C4 position of this compound.
Materials:
-
This compound
-
Substituted aniline (1.0 - 1.2 equivalents)
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired substituted aniline (1.0-1.2 eq).
-
Add a sufficient amount of isopropanol to dissolve the reactants (approximately 5-10 mL per mmol of the quinazoline substrate).
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain this temperature with stirring.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 6 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Upon cooling, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with cold isopropanol to remove any unreacted starting materials or impurities.
-
If a precipitate does not form, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Signaling Pathway of Regioselective Substitution
The following diagram illustrates the regioselectivity of the nucleophilic substitution on the this compound core. The C4 position is more electrophilic and thus more susceptible to nucleophilic attack under milder conditions.
Caption: Regioselectivity of Nucleophilic Substitution.
Experimental Workflow for C4-Anilino-Quinazoline Synthesis
The diagram below outlines the key steps in the experimental protocol for the synthesis of a 4-anilino-2-chloro-6-methoxyquinazoline derivative.
References
Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Derivatives from 2,4-Dichloro-6-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anilinoquinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. This is largely due to their potent activity as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The quinazoline scaffold serves as a crucial pharmacophore in numerous approved anti-cancer drugs. The targeted inhibition of EGFR and VEGFR-2 signaling pathways is a well-established strategy in oncology, as these pathways are often dysregulated in various cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.
This document provides detailed protocols for the synthesis of 4-anilinoquinazoline derivatives, commencing from the readily accessible precursor, 2,4-dichloro-6-methoxyquinazoline. The methodologies outlined herein are designed to be reproducible and scalable for research and drug discovery applications.
Quantitative Data Summary
The synthesis of 4-anilinoquinazoline derivatives from this compound is a versatile reaction, allowing for the introduction of a wide array of substituted anilines at the C4 position. The following table summarizes the reaction conditions and yields for the synthesis of analogous 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives, which are expected to have similar reactivity to their 6-methoxy counterparts.
| Entry | Aniline Derivative | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 3-chloro-2-methylaniline | Isopropanol | 6 | 83 |
| 2 | 2,4-dimethylaniline | Isopropanol | 6 | 80 |
| 3 | 4-nitro-2-methylaniline | Isopropanol | 6 | 88 |
| 4 | 2,5-dimethylaniline | Isopropanol | 6 | 60 |
Table 1: Synthesis of 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline Derivatives. The data presented is based on the synthesis of the 6,7-dimethoxy analog, which serves as a representative model for the reactivity of this compound.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the key intermediate, this compound, from 6-methoxyquinazoline-2,4-dione.
Materials:
-
6-methoxyquinazoline-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF) (catalyst)
-
Ice
-
Saturated sodium bicarbonate solution
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-methoxyquinazoline-2,4-dione and an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylformamide to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water.
-
Dry the solid under vacuum to yield this compound.
Protocol 2: General Synthesis of 4-Anilino-6-methoxyquinazoline Derivatives
This protocol describes the nucleophilic aromatic substitution reaction between this compound and various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-2-methylaniline)
-
Isopropanol
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in isopropanol.
-
Add the desired substituted aniline (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold isopropanol to remove any unreacted starting materials.
-
Dry the purified 4-anilino-6-methoxyquinazoline derivative.
Visualizations
Signaling Pathways
The following diagram illustrates the inhibition of the EGFR and VEGFR-2 signaling pathways by 4-anilinoquinazoline derivatives. These compounds act as competitive inhibitors at the ATP-binding site of the kinase domain, thereby blocking downstream signaling cascades involved in cell proliferation and angiogenesis.[1]
Caption: Inhibition of EGFR and VEGFR-2 Signaling Pathways.
Experimental Workflow
The general experimental workflow for the synthesis and initial evaluation of 4-anilinoquinazoline derivatives is depicted below. This process begins with the synthesis of the key intermediate, followed by the parallel synthesis of a library of derivatives, and concludes with purification and characterization.
Caption: Synthetic Workflow for 4-Anilinoquinazolines.
References
Experimental procedure for synthesizing gefitinib using 2,4-Dichloro-6-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations. The synthesis of this anilinoquinazoline-based drug is a critical process for its availability in research and pharmaceutical development.
This document provides a detailed experimental procedure for the synthesis of gefitinib. While the synthesis was requested to start from 2,4-Dichloro-6-methoxyquinazoline, a thorough review of the scientific literature indicates that the more established and well-documented synthetic routes to gefitinib, which possesses substituents at both the 6 and 7-positions of the quinazoline core, commence with a di-substituted precursor. Therefore, the following protocol is based on a widely cited and efficient four-step synthesis starting from the commercially available 2,4-dichloro-6,7-dimethoxyquinazoline .[1] This route is advantageous due to its avoidance of chromatographic purifications and the use of practical reaction temperatures.[1]
Mechanism of Action: EGFR Signaling Pathway Inhibition
Gefitinib functions by competitively and reversibly binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[1] In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. By inhibiting the autophosphorylation of EGFR, gefitinib effectively blocks these signaling cascades.[1] The primary pathways affected are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT pathway.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Synthesis of Gefitinib
The following is a four-step synthesis of gefitinib starting from 2,4-dichloro-6,7-dimethoxyquinazoline.
Overall Reaction Scheme:
2,4-dichloro-6,7-dimethoxyquinazoline → N-(3-chloro-4-fluorophenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine → 4-((3-chloro-4-fluorophenyl)amino)-2-chloro-7-methoxyquinazolin-6-ol → 2-chloro-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine → Gefitinib
Quantitative Data Summary
| Step | Product Name | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-(3-chloro-4-fluorophenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine | 2,4-dichloro-6,7-dimethoxyquinazoline | 3-chloro-4-fluoroaniline | Acetic acid | 55 | 2 | 65 | >95 (NMR) |
| 2 | 4-((3-chloro-4-fluorophenyl)amino)-2-chloro-7-methoxyquinazolin-6-ol | N-(3-chloro-4-fluorophenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine | Trimethylammonium heptachlorodialuminate | Dichloromethane | 50 | 2 | 32 | 97:3 (Regioisomers) |
| 3 | 2-chloro-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | 4-((3-chloro-4-fluorophenyl)amino)-2-chloro-7-methoxyquinazolin-6-ol | 4-(3-chloropropyl)morpholine, Cs₂CO₃ | DMSO | 40 | 2.5 | 80 | >98 (LC/MS) |
| 4 | Gefitinib | 2-chloro-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | Zn, Tetramethylethylenediamine (TMEDA) | Methanol, Acetic acid | 40 | 24 | 82 | >99 (LC/MS) |
Experimental Workflow Diagram
Caption: Four-step experimental workflow for the synthesis of Gefitinib.
Detailed Experimental Protocols
Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine
-
To a reaction vessel, add 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq).
-
Add acetic acid (20.4 eq) to the vessel.
-
Add 3-chloro-4-fluoroaniline (1.2 eq) to the mixture.
-
Heat the reaction mixture to 55 °C and stir for 2 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield the desired product as a solid.[1]
Step 2: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-2-chloro-7-methoxyquinazolin-6-ol
-
In a separate flask, prepare the ionic liquid, trimethylammonium heptachlorodialuminate ([TMAH][Al₂Cl₇]), by adding trimethylammonium chloride (3.0 eq) to a suspension of aluminum trichloride in dichloromethane at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.
-
To the solution of the ionic liquid, add N-(3-chloro-4-fluorophenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine (1.0 eq).
-
Heat the reaction mixture to 50 °C and stir for 2 hours.
-
Upon reaction completion, cool the mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the organic layer and crystallize the residue from hot methanol to obtain the desired regioisomer.[1]
Step 3: Synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
-
To a solution of 4-((3-chloro-4-fluorophenyl)amino)-2-chloro-7-methoxyquinazolin-6-ol (1.0 eq) in dimethyl sulfoxide (DMSO), add cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add 4-(3-chloropropyl)morpholine (1.1 eq) to the mixture.
-
Heat the reaction to 40 °C and stir for 2.5 hours.
-
After the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Step 4: Synthesis of Gefitinib (Dechlorination)
-
Dissolve 2-chloro-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (1.0 eq) in a mixture of methanol and acetic acid (20 eq).
-
Add zinc powder (15 eq) and tetramethylethylenediamine (TMEDA, 10 eq) to the solution.
-
Heat the reaction mixture to 40 °C and stir for 24 hours.
-
Filter the reaction mixture to remove the excess zinc.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure gefitinib.[1]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of gefitinib, a crucial EGFR tyrosine kinase inhibitor. By following this four-step procedure starting from 2,4-dichloro-6,7-dimethoxyquinazoline, researchers can obtain high-purity gefitinib for a variety of research and development applications. The provided diagrams of the EGFR signaling pathway and the experimental workflow offer a clear visual representation of the drug's mechanism of action and its synthetic route.
References
Application Notes and Protocols: Synthesis and Evaluation of EGFR/VEGFR-2 Dual Inhibitors Using 2,4-Dichloro-6-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) utilizing the key intermediate, 2,4-dichloro-6-methoxyquinazoline. This document outlines a representative synthetic route, detailed experimental protocols for biological assays, and a summary of the structure-activity relationship (SAR) of these compounds.
Introduction
The simultaneous inhibition of EGFR and VEGFR-2 has emerged as a promising strategy in cancer therapy. EGFR is a key driver of tumor cell proliferation, survival, and metastasis, while VEGFR-2 is the primary mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and dissemination.[1] Dual inhibition can therefore lead to a synergistic antitumor effect by targeting both the tumor cells directly and their blood supply. The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors, and derivatives of this compound have shown significant potential as dual EGFR/VEGFR-2 inhibitors.
Synthesis of a Representative Dual Inhibitor: Vandetanib Analog
This section details a synthetic pathway for a Vandetanib analog, a known EGFR/VEGFR-2 dual inhibitor, starting from this compound.
Synthetic Workflow
References
Application Notes and Protocols for Determining the Cell Viability of Quinazoline-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities, particularly as anticancer agents.[1][2][3] These compounds often exert their cytotoxic effects by targeting and inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[4][5][6] Common molecular targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and tubulin polymerization.[1][4][5]
The evaluation of the cytotoxic potential of novel quinazoline-based compounds is a fundamental step in the drug discovery and development pipeline. This document provides detailed protocols for two common colorimetric cell viability assays, the MTT and WST-1 assays, which are routinely employed to assess the in vitro efficacy of these compounds.
Data Presentation: Summarized Cytotoxicity Data
The cytotoxic activity of novel quinazoline compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. The following tables provide a template for presenting such quantitative data for clear comparison.
Table 1: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against MCF-7 (Breast Cancer) Cell Line.
| Compound/Derivative | IC50 (µM) |
| Quinazoline Compound A | Enter Value |
| Quinazoline Compound B | Enter Value |
| Quinazoline Compound C | Enter Value |
| Doxorubicin (Positive Control) | Enter Value |
Table 2: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against A549 (Lung Cancer) Cell Line.
| Compound/Derivative | IC50 (µM) |
| Quinazoline Compound A | Enter Value |
| Quinazoline Compound B | Enter Value |
| Quinazoline Compound C | Enter Value |
| Cisplatin (Positive Control) | Enter Value |
Experimental Protocols
I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The principle of this assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[7][8] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[9][10]
Materials:
-
Quinazoline-based test compounds
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[10]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.1% NP-40 in isopropanol with 4mM HCl)[11]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the quinazoline compounds in the culture medium.
-
After 24 hours of cell seeding, carefully remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the respective wells.[8]
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells) and a positive control (a known anticancer drug).
-
Incubate the plate for a desired period, typically 24, 48, or 72 hours.[12]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100[8]
The IC50 value is determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
II. WST-1 (Water Soluble Tetrazolium Salt-1) Assay
The WST-1 assay is another colorimetric method for quantifying cell proliferation and viability.[13] Unlike MTT, the formazan dye produced in the WST-1 assay is water-soluble, eliminating the need for a solubilization step. The cleavage of the WST-1 tetrazolium salt to formazan is mediated by mitochondrial dehydrogenases in metabolically active cells.[13]
Materials:
-
Quinazoline-based test compounds
-
Cancer cell lines
-
Complete cell culture medium with 10% FBS
-
WST-1 reagent (ready-to-use solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Treat cells with serial dilutions of the quinazoline compounds as described in the MTT assay protocol.
-
Incubate for the desired exposure time (e.g., 24-96 hours).
-
-
WST-1 Reagent Addition:
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute to ensure a uniform distribution of the formazan dye.
-
Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is typically around 440 nm). A reference wavelength greater than 600 nm can be used.[15]
-
Data Analysis:
Calculate the percentage of cell viability and determine the IC50 values as described for the MTT assay.
Mandatory Visualization
Caption: Workflow for MTT and WST-1 cell viability assays.
Caption: Inhibition of EGFR signaling by quinazoline compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Methodology for Assessing the Anticancer Activity of 2,4-Dichloro-6-methoxyquinazoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous therapeutic agents.[1][2][3] In oncology, they are particularly significant, with several FDA-approved drugs like Gefitinib, Erlotinib, and Afatinib targeting key signaling pathways in cancer cells.[4][5] These agents often function as tyrosine kinase inhibitors (TKIs), specifically targeting the epidermal growth factor receptor (EGFR), which is frequently overexpressed or mutated in various cancers.[5][6]
The 2,4-Dichloro-6-methoxyquinazoline scaffold represents a key intermediate for the synthesis of novel anticancer candidates. The dichloro substitutions provide reactive sites for further chemical modification to generate diverse derivatives, while the methoxy group can influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides a detailed methodological framework for the comprehensive in vitro assessment of the anticancer activity of novel this compound derivatives.
Postulated Mechanism of Action: Tyrosine Kinase Inhibition
Based on the established activity of related 4-anilinoquinazolines, derivatives of this compound are hypothesized to act as inhibitors of receptor tyrosine kinases, such as EGFR and potentially Vascular Endothelial Growth Factor Receptor (VEGFR).[1][7] By competing with ATP at the kinase domain's binding site, these compounds can block downstream signaling cascades responsible for cell proliferation, survival, migration, and angiogenesis.[6][8] This inhibition is expected to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[9][10]
Caption: Postulated inhibition of the EGFR signaling pathway by quinazoline derivatives.
Experimental Protocols
This section details the core in vitro assays required to evaluate the anticancer potential of this compound derivatives.
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.
Protocol Workflow:
Caption: General workflow for the in vitro MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the test compounds. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for an additional 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
This flow cytometry-based assay quantifies the induction of apoptosis.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes.[10]
Protocol Workflow:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions (e.g., Annexin V-FITC Apoptosis Detection Kit).[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[10] Propidium Iodide stoichiometrically binds to DNA, and its fluorescence intensity is directly proportional to the amount of DNA in the cell.
Protocol Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[10]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA.[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[3]
Data Presentation
Quantitative data should be summarized in clear, structured tables to allow for easy comparison of the activity of different derivatives.
Table 1: In Vitro Cytotoxicity (IC50) of Quinazoline Derivatives against Human Cancer Cell Lines. Values are presented as the mean IC50 in µM ± standard deviation from three independent experiments.
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |
| Derivative 3o | 0.14 | 4.26 | 3.92 | [12] |
| Derivative 18 | - | - | - | [3] |
| Compound 11g | >50 | - | >50 | [2] |
| Compound 8a | 15.85 ± 3.32 | - | - | [4] |
| Gefitinib (Control) | 20.68 | 17.9 | 21.55 | [12] |
| Erlotinib (Control) | 9.9 ± 0.14 | - | - | [4] |
Table 2: Effect of Quinazoline Derivatives on Apoptosis and Cell Cycle Distribution in MGC-803 Cells. Data represents the percentage of cells after treatment for 48 hours.
| Treatment | % Early Apoptosis | % Late Apoptosis | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control (Vehicle) | 2.1% | 1.5% | 55.4% | 25.1% | 19.5% | [3] |
| Compound 18 (0.85 µM) | 15.8% | 10.2% | 15.3% | 20.1% | 64.6% | [3] |
Note: The data presented are for illustrative purposes based on published results for various quinazoline derivatives and may not be specific to this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodology for prediction of anticancer action of (2-oxo-2H-[1,2,4]¬triazino[2,3-c]-quinazolin-6-yl)thiones via QSAR and docking studies | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Evaluation of Quinazoline Derivatives as...: Ingenta Connect [ingentaconnect.com]
The Versatility of 2,4-Dichloro-6-methoxyquinazoline in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery
Application Note: 2,4-Dichloro-6-methoxyquinazoline is a pivotal chemical intermediate in the field of medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy. Its quinazoline core serves as a privileged scaffold, known to effectively bind to the ATP-binding site of various kinases. The strategic placement of chloro groups at the 2 and 4 positions allows for sequential and regioselective nucleophilic substitution, enabling the systematic synthesis of diverse compound libraries. This facilitates comprehensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of novel drug candidates. The methoxy group at the 6-position offers a handle for further modification or can be a key pharmacophoric feature in itself, influencing inhibitor binding and cellular activity.
This document provides detailed protocols for the synthesis and biological evaluation of a series of 4-anilino-6-arylureidoquinazoline derivatives, showcasing the utility of a 2,4-dichloro-6-nitroquinazoline precursor, which is structurally analogous to the title compound for SAR exploration. The ultimate goal is the identification of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key oncogene in various cancers.
Data Presentation: Structure-Activity Relationship of 6-Arylureido-4-anilinoquinazoline Derivatives
The following table summarizes the in vitro inhibitory activities of a series of synthesized 6-arylureido-4-anilinoquinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) and their anti-proliferative activities against three human cancer cell lines: A549 (non-small cell lung cancer), HT-29 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma).[1]
| Compound ID | R (Aryl Group) | EGFR IC₅₀ (nM)[1] | A549 IC₅₀ (µM)[1] | HT-29 IC₅₀ (µM)[1] | MCF-7 IC₅₀ (µM)[1] |
| 7a | Phenyl | 20.12 | 3.15 | 2.03 | 3.17 |
| 7c | 4-Fluorophenyl | 15.34 | 2.87 | 1.98 | 3.01 |
| 7d | 4-Chlorophenyl | 14.88 | 2.53 | 1.84 | 2.96 |
| 7f | 4-Methylphenyl | 18.91 | 2.99 | 2.11 | 3.24 |
| 7i | 3-Trifluoromethylphenyl | 11.66 | 2.25 | 1.72 | 2.81 |
| 7o | 4-Methoxyphenyl | 25.43 | 4.12 | 3.56 | 4.88 |
| 7p | 3,4-Dichlorophenyl | 13.79 | 2.41 | 1.79 | 2.89 |
| 7q | 3-Chloro-4-fluorophenyl | 12.05 | 2.33 | 1.75 | 2.84 |
| Gefitinib | - | 10.5 | 2.15 | 1.68 | 2.77 |
| Erlotinib | - | 9.8 | 2.08 | 1.61 | 2.71 |
| Sorafenib | - | - | 4.56 | 3.98 | 5.12 |
SAR Summary: The data indicates that substitution on the C-6 arylurea moiety significantly influences EGFR inhibitory and anti-proliferative activities. Electron-withdrawing groups on the phenyl ring of the urea moiety, such as trifluoromethyl (7i) and chloro/fluoro combinations (7d, 7q, 7p), generally lead to more potent inhibition of EGFR and cancer cell growth. In contrast, electron-donating groups like methoxy (7o) tend to decrease activity. Compound 7i , with a 3-trifluoromethylphenyl group, demonstrated the most potent EGFR inhibition and broad-spectrum anti-proliferative activity among the synthesized analogues, comparable to the reference drugs gefitinib and erlotinib.
Experimental Protocols
Synthesis of 4-Anilino-6-nitroquinazoline (Intermediate)
This protocol describes the regioselective nucleophilic substitution at the C4 position of 2,4-dichloro-6-nitroquinazoline with aniline.
Materials:
-
2,4-Dichloro-6-nitroquinazoline
-
Aniline
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloro-6-nitroquinazoline (1.0 equivalent) in isopropanol.
-
Add aniline (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to yield 4-anilino-6-nitroquinazoline.
Synthesis of 6-Amino-4-anilinoquinazoline (Intermediate)
Materials:
-
4-Anilino-6-nitroquinazoline
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Suspend 4-anilino-6-nitroquinazoline (1.0 equivalent) in a mixture of ethanol and water.
-
Add iron powder (5.0 equivalents) and ammonium chloride (0.5 equivalents).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite.
-
Wash the celite pad with hot ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain 6-amino-4-anilinoquinazoline.
General Procedure for the Synthesis of 6-Arylureido-4-anilinoquinazoline Derivatives (e.g., 7a-t)
Materials:
-
6-Amino-4-anilinoquinazoline
-
Appropriate aryl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve 6-amino-4-anilinoquinazoline (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add the corresponding aryl isocyanate (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, collect the precipitate by filtration.
-
Wash the solid with DCM and then diethyl ether.
-
Dry the product under vacuum to yield the final 6-arylureido-4-anilinoquinazoline derivative.
In Vitro EGFR Kinase Inhibition Assay
Principle: The ability of the synthesized compounds to inhibit the phosphorylation activity of EGFR is measured using a luminescence-based kinase assay.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Synthesized compounds
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., with DMSO).
-
In a 96-well plate, add the EGFR kinase, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (A549, HT-29, MCF-7)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized compounds
-
MTT solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.
Mandatory Visualizations
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
Caption: Experimental workflow for SAR studies of quinazoline derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-6-methoxyquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-Dichloro-6-methoxyquinazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most prevalent and direct precursor is 6-methoxy-2,4-dihydroxyquinazoline (also known as 6-methoxyquinazolin-2,4(1H,3H)-dione). This compound is then chlorinated to yield the target molecule.
Q2: What are the typical chlorinating agents used for this synthesis?
Phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent for converting the dihydroxyquinazoline to the dichloro derivative. Thionyl chloride (SOCl₂) or oxalyl chloride can also be used, but they are often more corrosive and toxic.
Q3: What is the role of additives like N,N-dimethylformamide (DMF) or N,N-dimethylaniline?
Additives are often used to facilitate the chlorination reaction.
-
N,N-dimethylformamide (DMF): Acts as a catalyst and can help to dissolve the starting materials, promoting a smoother reaction. Using DMF can shorten reaction times and allow for easier, non-toxic workup procedures.[1]
-
N,N-dimethylaniline: This tertiary amine acts as a base and catalyst. However, it is noted for its high toxicity, which presents significant hazards to both the operator and the environment.[1]
Q4: What are the recommended storage conditions for the final product?
This compound should be stored in a dry, sealed container at 2-8°C to maintain its stability and purity.
Q5: Are there modern techniques to improve reaction efficiency?
Yes, microwave-assisted synthesis is a modern approach that can significantly reduce reaction times and, in many cases, improve product yields for quinazoline derivatives.[2]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: My synthesis of this compound resulted in a very low yield. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Systematically investigate the following possibilities:
-
Incomplete Reaction: The conversion of the starting material may be incomplete.
-
Poor Solubility of Reactants: The starting 6-methoxy-2,4-dihydroxyquinazoline may not be fully soluble in the reaction medium.
-
Sub-optimal Reagent Ratios: The molar ratio of the chlorinating agent to the substrate is critical.
-
Hydrolysis during Workup: The product is sensitive to water and can hydrolyze back to the starting material or other byproducts if not handled correctly.
Issue 2: Formation of Impurities and Byproducts
Q: My final product is impure. What are the likely byproducts and how can I prevent their formation?
A: Impurity formation is a common challenge. Here are some likely culprits:
-
Incomplete Chlorination: A common impurity is the mono-chlorinated intermediate, where only one of the hydroxyl groups has been replaced by chlorine.
-
Solution: Increase the reaction time or temperature to ensure the reaction goes to completion. Verify that the amount of chlorinating agent is sufficient.
-
-
Oxidation at C4 Position: The C4 position of the quinazoline ring can be susceptible to oxidation, leading to the formation of a quinazolinone.[3]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[3]
-
-
Demethoxylation: While less common at standard reaction temperatures, there is a possibility of losing the methoxy group under harsh conditions or in the presence of certain nucleophiles.[7]
-
Solution: Avoid excessively high temperatures and prolonged reaction times. Ensure the purity of all reagents.
-
-
Polymerization/Dimerization: High concentrations of reactants can sometimes lead to intermolecular reactions, forming dimers or polymers.[3]
Data Summary
Table 1: Comparison of Reaction Conditions for Chlorination of Dihydroxyquinazolines
| Starting Material | Chlorinating Agent | Additive / Catalyst | Temperature | Time | Yield | Reference |
| 6,7-dimethoxy quinazolin-2,4-dione | POCl₃ | N,N-dimethylaniline | Reflux | 5 h | Satisfactory | [5],[6] |
| 2,4-dihydroxy-6,7-dimethoxyquinazoline | POCl₃ | N,N-dimethylaniline | Reflux | 12 h | Not specified | [1] |
| 2,4-dihydroxy-6,7-dimethoxyquinazoline | POCl₃ | N,N-dimethylformamide | Reflux | 4 h | High | [1] |
| 2,4-dihydroxy-6,7-dimethoxyquinazoline | POCl₃ | None specified | 80 °C | 2 h | Not specified | [4] |
| 2,4-dihydroxy-6,7-dimethoxyquinazoline | POCl₃ | None specified | 120 °C | 6 h | Not specified | [4] |
Experimental Protocols
Protocol 1: Improved Synthesis using Phosphorus Oxychloride (POCl₃) and DMF
This method is adapted from a patented process and is favored for its use of less toxic materials and shorter reaction time.[1]
-
Mixing: In a reaction vessel equipped with a reflux condenser and stirrer, mix 1 part by weight of 6-methoxy-2,4-dihydroxyquinazoline with 6.7 parts by weight of phosphorus oxychloride (POCl₃).
-
Heating: Begin stirring and heat the mixture to 80 °C.[1]
-
Catalyst Addition: Slowly add 0.1 to 0.5 parts by weight of N,N-dimethylformamide (DMF) to the heated mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.
-
POCl₃ Removal: After the reaction is complete, distill off at least 55% of the excess POCl₃ under reduced pressure.[1]
-
Quenching: In a separate vessel, prepare ice-cold water. Slowly and carefully pour the concentrated reaction mixture into the ice-water with vigorous stirring.
-
Precipitation & Filtration: A solid precipitate of this compound will form. Continue stirring until precipitation is complete. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filtered solid with cold water until the pH of the filtrate is neutral (pH ≈ 6-7). Dry the product in a vacuum oven.
Protocol 2: Traditional Synthesis using Phosphorus Oxychloride (POCl₃) and N,N-dimethylaniline
This protocol is based on common literature procedures but uses a highly toxic catalyst.[1][5][6]
-
Mixing: Combine 6-methoxy-2,4-dihydroxyquinazoline, phosphorus oxychloride (POCl₃, ~6 mL per 2g of substrate), and a catalytic amount of N,N-dimethylaniline (~0.6 mL per 2g of substrate) in a round-bottom flask.
-
Reflux: Heat the mixture to reflux and maintain for 5-12 hours. Monitor the reaction's progress via TLC.
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Slowly pour the cooled reaction mixture into a beaker containing a large volume of ice-cold water with constant stirring.
-
Filtration & Washing: The product will precipitate as a solid. Filter the precipitate and wash thoroughly with distilled water.
-
Drying: Dry the collected solid to obtain the crude product, which can be further purified by recrystallization if necessary.
Diagrams
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 2,4-dichloroquinazolines
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,4-dichloroquinazolines, focusing on common side reactions and how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,4-dichloroquinazolines?
A1: The most prevalent and established method for synthesizing 2,4-dichloroquinazolines is a two-step process. The first step involves the cyclization of anthranilic acid with a cyanate source, such as potassium cyanate, to form quinazoline-2,4(1H,3H)-dione.[1] In the second step, this dione intermediate is chlorinated using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the desired 2,4-dichloroquinazoline.[1][2]
Q2: I am observing a low yield in my chlorination reaction. What are the potential causes?
A2: Low yields in the chlorination of quinazoline-2,4(1H,3H)-dione can stem from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient for the complete conversion of the starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the disappearance of the starting material.
-
Hydrolysis: 2,4-dichloroquinazoline is susceptible to hydrolysis, especially during the work-up phase. Exposure to water or other nucleophiles can convert the product back to the starting dione or to mono-chloro derivatives.
-
Side reactions: The formation of various side products, such as phosphorylated intermediates and dimers, can consume the starting material and reduce the yield of the desired product.[3]
Q3: My final product is not pure. What are the likely impurities?
A3: Common impurities in the synthesis of 2,4-dichloroquinazoline include:
-
Unreacted quinazoline-2,4(1H,3H)-dione: This indicates an incomplete chlorination reaction.
-
Mono-chloroquinazolines: Incomplete chlorination can also lead to the formation of 2-chloro-4(3H)-quinazolinone or 4-chloro-2(1H)-quinazolinone.
-
Hydrolysis products: As mentioned, hydrolysis can lead to the formation of the starting dione or mono-chloro species.[4]
-
Phosphorylated intermediates: The reaction between quinazolinone and POCl₃ can form stable phosphorylated intermediates that may persist in the final product if the reaction is not driven to completion.[3]
-
"Pseudodimers": These can form from the reaction between a phosphorylated intermediate and an unreacted quinazolinone molecule.[3]
Q4: How can I minimize the formation of side products?
A4: To minimize side reactions, consider the following:
-
Temperature control: The reaction of quinazolinones with POCl₃ can be biphasic. An initial phosphorylation occurs at lower temperatures (below 25 °C), while the conversion to the chloroquinazoline requires higher temperatures (70-90 °C).[3] Careful temperature control can help manage the formation of intermediates.
-
Use of a base: The addition of a tertiary amine base can suppress the formation of "pseudodimers" by ensuring the reaction medium remains basic during the addition of POCl₃.[3]
-
Anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis of the product and the chlorinating agent.
-
Excess chlorinating agent: Using a sufficient excess of POCl₃ can help drive the reaction to completion and ensure both hydroxyl groups are replaced.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to insufficient temperature or time. | Increase the reaction temperature to reflux (around 105-110 °C) and extend the reaction time. Monitor the reaction progress using TLC until the starting material is consumed.[2] |
| Deactivated chlorinating agent. | Use a fresh bottle of phosphorus oxychloride. POCl₃ is sensitive to moisture and can degrade over time. | |
| Product Decomposes During Work-up | Hydrolysis of the dichloroquinazoline. | Perform the work-up at low temperatures by pouring the reaction mixture onto crushed ice.[2] Neutralize the acidic mixture promptly but carefully. Avoid prolonged contact with aqueous solutions. |
| Reaction with nucleophilic solvents. | If recrystallizing, choose a non-nucleophilic solvent like toluene or an alcohol like ethanol, and minimize the heating time.[2] | |
| Presence of Mono-chloro Impurities | Incomplete chlorination. | Increase the amount of POCl₃ used (10-20 molar equivalents is recommended).[2] Ensure the reaction goes to completion by monitoring with TLC. |
| Formation of Polymeric or Tar-like Substances | Uncontrolled side reactions at high temperatures. | Add the quinazoline-2,4-dione portion-wise to the hot POCl₃ to better control the reaction exotherm. Consider using a solvent to aid in heat dissipation. |
| Presence of impurities in the starting material. | Ensure the quinazoline-2,4(1H,3H)-dione is pure and dry before use. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and their impact on the synthesis of 2,4-dichloroquinazolines. Please note that yields can vary based on the specific substrate and scale of the reaction.
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Observations | Reference |
| POCl₃ | Neat | 105-110 | 4-6 | 70-85 | Standard procedure, requires careful work-up to avoid hydrolysis. | [2] |
| POCl₃ | Aliphatic Amide | Reflux | 12 | ~79 | Aims to use a less toxic solvent system. | [1] |
| POCl₃ / PCl₅ | Neat | 10-120 | 2-5 | Not specified | A combination of chlorinating agents is used. | |
| Thionyl Chloride / DMF | Neat | Reflux | 2 | ~88 | An alternative chlorinating system, often used for substituted quinazolinones. | [5] |
Experimental Protocols
Synthesis of 2,4-dichloroquinazoline from Quinazoline-2,4(1H,3H)-dione
Materials:
-
Quinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (optional, as a catalyst)
-
Toluene (optional, as a solvent)
-
Crushed ice
-
Dichloromethane (DCM) or Chloroform
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add quinazoline-2,4(1H,3H)-dione (1.0 eq).
-
Carefully add phosphorus oxychloride (10-20 eq) to the flask. A catalytic amount of DMF can also be added. The reaction can be run neat or in a high-boiling solvent like toluene.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material is no longer visible (typically 4-12 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
The product will precipitate as a solid. Stir the mixture until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for 2,4-dichloroquinazoline.
Caption: Common side reactions in the synthesis of 2,4-dichloroquinazoline.
References
- 1. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Nucleophilic Substitution at the C4 Position
Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution at the C4 position of pyridines, quinolines, and pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic substitution preferentially occur at the C2 and C4 positions of pyridine and related heterocycles?
A1: Nucleophilic aromatic substitution (SNAr) on pyridines, quinolines, and pyrimidines selectively occurs at the C2 and C4 positions due to the electronic structure of the ring.[1][2] The nitrogen atom is highly electronegative, withdrawing electron density and making the ring electron-deficient, which is a prerequisite for attack by a nucleophile.[2] When a nucleophile attacks the C2 or C4 position, a resonance-stabilized intermediate, known as a Meisenheimer complex, is formed.[3] In this intermediate, the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[1] This stabilization is not possible if the nucleophile attacks the C3 position.[2] Therefore, the activation energy for attack at C2 and C4 is lower, making these positions more reactive towards nucleophiles.
Q2: What are the key factors that influence the success and regioselectivity of a C4 nucleophilic substitution reaction?
A2: Several factors critically influence the outcome of C4 nucleophilic substitutions:
-
Substrate Electronics: The presence of electron-withdrawing groups on the ring enhances its electrophilicity and accelerates the reaction.[3][4]
-
Leaving Group: A good leaving group is essential. While halides are common, their reactivity order in SNAr can be counterintuitive (F > Cl > Br > I) because the rate-determining step is often the nucleophilic attack, not the breaking of the carbon-leaving group bond. The high electronegativity of fluorine activates the ring towards attack.[3]
-
Nucleophile: The strength and steric bulk of the nucleophile are crucial. Stronger nucleophiles generally lead to faster reactions. Bulky nucleophiles may favor attack at the less sterically hindered position.
-
Solvent: The choice of solvent can impact reaction rates and even regioselectivity. Polar aprotic solvents like DMSO, DMF, and THF are commonly used as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature: Higher temperatures are often required to overcome the activation energy barrier, but can sometimes lead to side product formation.
-
Base/Catalyst: A base may be required, especially when the nucleophile is an amine or alcohol, to deprotonate it and increase its nucleophilicity, or to neutralize any acid formed during the reaction. In some cases, transition metal catalysts (e.g., Palladium) are used to facilitate the substitution.
Q3: Can I perform a nucleophilic substitution at C4 if there is no leaving group present?
A3: Direct nucleophilic substitution of a hydrogen atom (SNH) at the C4 position is challenging but possible under specific conditions. This typically requires activation of the pyridine ring, for instance, by forming N-aminopyridinium salts. These salts are highly electrophilic and can react with nucleophiles at the C4 position. Another strategy involves C-H activation using transition metal catalysis, although this is often directed to other positions unless specific directing groups or reaction conditions are employed.
Troubleshooting Guides
Problem 1: Low or No Yield of the C4-Substituted Product
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficiently reactive substrate | Introduce an electron-withdrawing group (e.g., -NO₂) onto the ring if the synthesis allows. | Electron-withdrawing groups increase the electrophilicity of the ring, making it more susceptible to nucleophilic attack.[3][4] |
| Poor leaving group | If possible, switch to a better leaving group. For SNAr, fluoride is often the most reactive halide. | A more electronegative leaving group enhances the electrophilicity of the carbon atom it is attached to. |
| Weak nucleophile | Use a stronger nucleophile, or add a base (e.g., NaH, K₂CO₃, DBU) to deprotonate the nucleophile (e.g., an alcohol or amine) and increase its reactivity. | A more potent nucleophile will attack the electron-deficient ring more readily. |
| Reaction temperature is too low | Increase the reaction temperature. Consider switching to a higher-boiling solvent or using microwave irradiation. | Many SNAr reactions have a significant activation energy barrier that can be overcome with thermal energy. |
| Inappropriate solvent | Switch to a polar aprotic solvent like DMF or DMSO. | These solvents enhance the nucleophile's strength by not solvating it as strongly as protic solvents. |
| Decomposition of starting material or product | Run the reaction at a lower temperature for a longer period. Monitor the reaction closely by TLC or LC-MS to check for decomposition. | Harsh conditions can lead to undesired side reactions or degradation. |
Problem 2: Poor Regioselectivity (Mixture of C2 and C4 isomers)
| Possible Cause | Troubleshooting Step | Rationale |
| Steric hindrance is not sufficiently differentiated | If C4 substitution is desired, use a bulkier nucleophile. If the substrate has substituents, a bulky group near C2 can direct the nucleophile to C4. | Steric hindrance around the C2 position will favor nucleophilic attack at the more accessible C4 position. |
| Electronic effects are ambiguous | Modify the electronic properties of the ring by adding substituents. An electron-donating group at C6, for example, might influence the relative electrophilicity of C2 vs. C4. | Substituents can alter the electron density distribution in the ring, favoring one position over another. |
| Solvent effects | Experiment with a range of solvents with different polarities. | The solvent can influence the transition state energies for attack at different positions, thereby altering the regioselectivity. |
| Kinetic vs. Thermodynamic Control | Vary the reaction temperature. A lower temperature may favor the kinetically preferred product, while a higher temperature could favor the thermodynamically more stable product. | The product ratio can be highly dependent on the reaction conditions. |
Problem 3: Formation of Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Di-substitution | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. Add the nucleophile slowly to the reaction mixture. | Using a large excess of the nucleophile can lead to multiple substitutions if more than one leaving group is present. |
| Reaction with the nucleophile at another site | Protect other functional groups on your substrate or nucleophile that might be reactive. | Unprotected functional groups can lead to a variety of undesired side reactions. |
| Hydrolysis of the leaving group | Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon). | Water can act as a nucleophile, leading to the formation of hydroxylated byproducts. |
| Side product from N-alkylation of indole nucleophile | Use a stronger base like NaH to ensure complete deprotonation of the indole nitrogen, or use a base with a lithium cation (e.g., LiOtBu) which can improve selectivity for C-alkylation.[5] | Incomplete deprotonation or the choice of counter-ion can lead to a mixture of C- and N-arylated products when using indole nucleophiles.[5] |
Quantitative Data on Reaction Conditions
The following tables summarize how different reaction parameters can affect the yield of C4-substituted products.
Table 1: Effect of Base and Solvent on C4-Arylation of a Pyridinium Salt with Indole [5]
| Entry | Substrate (1a) | Indole (2a) | Base | Solvent | Yield of C4-product (%) |
| 1 | 1.0 equiv | 1.2 equiv | Cs₂CO₃ (2.0 equiv) | DMSO | No significant conversion |
| 2 | 1.0 equiv | 1.2 equiv | DBU (2.0 equiv) | DMSO | 45 |
| 3 | 1.0 equiv | 1.2 equiv | NaOtBu (2.0 equiv) | DMSO | 52 |
| 4 | 1.0 equiv | 1.2 equiv | NaH (2.0 equiv) | DMSO | 65 |
| 5 | 1.0 equiv | 2.0 equiv | LiOtBu (2.0 equiv) | DMSO | 89 |
| 6 | 1.0 equiv | 2.0 equiv | LiOtBu (2.0 equiv) | DMF | 75 |
| 7 | 1.0 equiv | 2.0 equiv | LiOtBu (2.0 equiv) | THF | 68 |
Reaction conditions: Performed in the specified solvent under a nitrogen atmosphere at room temperature for 20 hours.
Table 2: C4-Selective Phosphorylation of Various Pyridine and Quinoline Derivatives [6]
| Substrate | Product | Yield (%) |
| 2-Phenylpyridine | C4-phosphorylated 2-phenylpyridine | 72 |
| 2-(p-Tolyl)pyridine | C4-phosphorylated 2-(p-tolyl)pyridine | 81 |
| 2-(4-Methoxyphenyl)pyridine | C4-phosphorylated 2-(4-methoxyphenyl)pyridine | 75 |
| 4-Methylquinoline | C4-phosphorylated 4-methylquinoline | 65 |
| 6-Methoxyquinoline | C4-phosphorylated 6-methoxyquinoline | 78 |
Reaction conditions: Substrate (0.2 mmol), diphenylphosphine oxide (3.0 equiv), photocatalyst (1 mol %), Na₂S₂O₈ (3.0 equiv), B₂pin₂ (1.0 equiv) in DMSO at room temperature under blue LEDs for 24h.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of a 4-Chloroquinoline with an Amine
This protocol describes a general method for the reaction of a 4-chloroquinoline with a primary or secondary amine nucleophile using conventional heating.
-
Materials:
-
4-Chloroquinoline derivative (1.0 eq)
-
Amine nucleophile (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq, if required)
-
Solvent (e.g., Ethanol, DMF, Acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
-
Procedure:
-
To a solution of the 4-chloroquinoline derivative in the chosen solvent, add the amine nucleophile.
-
If the amine salt is used or if the amine is a weak nucleophile, add the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 h).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Protocol 2: C4-Selective Arylation of Pyridine via an N-Aminopyridinium Salt [5]
This protocol describes a modern, catalyst-free method for the C4-arylation of pyridine using an indole nucleophile.
-
Materials:
-
N-Aminopyridinium salt (1.0 equiv)
-
Indole derivative (2.0 equiv)
-
Lithium tert-butoxide (LiOtBu, 2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
Add the N-aminopyridinium salt and the indole derivative to a Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous DMSO via syringe.
-
Add LiOtBu to the mixture under a positive pressure of inert gas.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflow for C4 nucleophilic substitution.
Caption: Troubleshooting guide for low reaction yield.
Caption: Mechanism of SNAr at the C4 position of pyridine.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with 2,4-Dichloro-6-methoxyquinazoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 2,4-Dichloro-6-methoxyquinazoline in assay buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a solid, organic compound with a molecular weight of 229.06 g/mol .[1] Based on its chemical structure, which includes a rigid heterocyclic ring system, it is predicted to have low aqueous solubility. Structurally similar compounds, such as 2,4-Dichloro-6,7-dimethoxyquinazoline, are known to be insoluble in water and only slightly soluble in organic solvents like DMSO, chloroform, and methanol. Therefore, it is anticipated that this compound will exhibit poor solubility in aqueous assay buffers.
Q2: Why is my this compound not dissolving in my aqueous assay buffer?
The poor aqueous solubility of many quinazoline derivatives stems from their molecular structure. These compounds often feature a rigid, fused heterocyclic system, leading to high crystal lattice energy and low polarity. This molecular arrangement makes it energetically unfavorable for water molecules to effectively solvate the compound, resulting in limited solubility.[2]
Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous solution where its solubility is significantly lower.[3] The rapid change in solvent polarity causes the compound to precipitate. To avoid this, it is crucial to employ strategies that maintain the compound's solubility in the final aqueous environment.
Q4: What is the recommended maximum concentration of DMSO in a cell-based assay?
The final concentration of DMSO in your assay should be kept as low as possible, typically below 1%, to avoid solvent-induced artifacts.[3][4] Even at low concentrations, DMSO can have biological effects on cells. It is essential to run a vehicle control with the same final DMSO concentration as your experimental samples to account for any potential solvent effects.[4]
Q5: Can pH adjustment of the assay buffer improve the solubility of this compound?
The solubility of many kinase inhibitors, a class of compounds that includes many quinazoline derivatives, can be pH-dependent, particularly for weakly basic compounds.[3] At a pH below their pKa, these molecules can become protonated, which generally increases their aqueous solubility. However, the effectiveness of pH adjustment depends on the specific pKa of this compound and the pH constraints of your assay system.
Troubleshooting Guide
Issue 1: this compound does not dissolve in the assay buffer.
Initial Steps:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: The first and most common step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[2]
-
Gentle Heating and Sonication: To aid dissolution in the organic solvent, gentle warming (e.g., 37°C) and ultrasonication can be employed.[2]
Issue 2: The compound precipitates when the stock solution is diluted in the aqueous assay buffer.
If the compound precipitates upon dilution of the organic stock solution into the aqueous buffer, the following strategies can be implemented.
Strategy 1: Use of Co-solvents
Adding a small percentage of a water-miscible organic co-solvent to the aqueous buffer can increase the solubility of the compound by reducing the overall polarity of the solvent system.[5]
-
Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycol (PEG).[5]
-
Recommended Concentration: Start with a low percentage (e.g., 1-5% v/v) and cautiously increase as needed, ensuring the final concentration does not interfere with the assay's biological components.[5]
Strategy 2: Use of Surfactants
Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[5][6]
-
Recommended Surfactants: Polysorbate 80 (Tween® 80) or Pluronic® F-68.[2]
-
Recommended Concentration: Use at concentrations above their critical micelle concentration (CMC), typically in the range of 0.01-0.1%.[2]
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[5]
-
Recommended Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD).[5]
-
Procedure: Pre-incubating this compound with the cyclodextrin before adding it to the assay buffer can be an effective approach.[5]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh a precise amount of this compound.
-
Add a calculated volume of high-purity, anhydrous DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, gently warm the vial (e.g., to 37°C) and/or place it in an ultrasonic bath for short intervals until the solution is clear.
-
Store the stock solution as recommended on the product datasheet, protecting it from moisture.
Protocol 2: Preparation of Working Solutions in Assay Buffer using a Co-solvent
-
Prepare the aqueous assay buffer containing the desired final concentration of the co-solvent (e.g., 2% ethanol).
-
Perform serial dilutions of the concentrated DMSO stock solution in the co-solvent-containing assay buffer to achieve the final desired concentrations for your experiment.
-
Ensure the final DMSO concentration remains constant and below the tolerance level of your assay (typically <1%).
Quantitative Data Summary
| Solvent/System | Expected Solubility | Recommended Starting Concentration for Stock Solution | Notes |
| Aqueous Buffers (e.g., PBS, Tris-HCl) | Very Poor / Insoluble | Not Recommended | Direct dissolution is unlikely to be successful. |
| DMSO | Soluble | 10 - 100 mM | The most common primary solvent for creating stock solutions. |
| Ethanol | Moderately Soluble | 1 - 10 mM | Can be used as a primary solvent or a co-solvent. |
| Aqueous Buffer + 1-5% Co-solvent (e.g., Ethanol, PEG) | Improved | Assay-dependent | Helps prevent precipitation upon dilution of DMSO stock. |
| Aqueous Buffer + 0.01-0.1% Surfactant (e.g., Tween 80) | Improved | Assay-dependent | Micellar encapsulation can significantly increase apparent solubility. |
Visualizations
Caption: Decision tree for troubleshooting solubility issues.
Caption: General workflow for preparing stock and working solutions.
References
- 1. 105763-77-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rjpharmacognosy.ir [rjpharmacognosy.ir]
Technical Support Center: Troubleshooting 2,4-Dichloro-6-methoxyquinazoline Reactivity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the reactivity of 2,4-Dichloro-6-methoxyquinazoline. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and experimentation.
Understanding the Reactivity of this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. Its reactivity is primarily governed by nucleophilic aromatic substitution (SNAr), where the chlorine atoms are displaced by nucleophiles. A critical aspect of its chemistry is the differential reactivity of the chlorine atoms at the C2 and C4 positions.
Generally, the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1][2][3][4] This inherent regioselectivity is a cornerstone of its synthetic utility but can also be a source of experimental challenges. The presence of the electron-donating methoxy group at the C6 position can further modulate the electronic properties of the quinazoline ring, influencing the reactivity at both sites.[5][6]
Troubleshooting Guide and Frequently Asked Questions (FAQs)
Q1: My reaction shows very low or no conversion. What are the common causes and how can I fix them?
Low conversion is a frequent issue stemming from several potential factors. A systematic approach is the best way to identify and solve the problem.
Below is a summary of potential causes and solutions for low conversion.
| Potential Cause | Recommended Solution(s) |
| Insufficiently Reactive Nucleophile | Use a stronger nucleophile or add an activating agent if applicable.[5] For example, anilines are common nucleophiles.[7][8] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments. Many SNAr reactions require heating or reflux to proceed at a reasonable rate.[1][7][8] |
| Inappropriate Solvent or Base | The choice of solvent and base is critical. Screen different solvents; polar solvents often favor SNAr reactions.[2] Common bases include DIPEA (diisopropylethylamine) or Et₃N (triethylamine).[2][5] For some C4 substitutions, n-butanol with DIPEA has been reported to be effective.[9] |
| Deactivated Substrate | Ensure the starting this compound is pure. Impurities can inhibit the reaction. |
| Poor Solubility | The reactants may not be sufficiently soluble in the chosen solvent. Try a different solvent system in which all components are soluble at the reaction temperature. |
Q2: I am getting a mixture of C2 and C4 substituted isomers that are difficult to separate. How can I improve C4-selectivity?
This is a common challenge. While the C4 position is intrinsically more reactive, reaction conditions can lead to a loss of selectivity.
-
Optimize Reaction Conditions : This is the most crucial step.
-
Order of Addition : Add the nucleophile slowly to the solution of the quinazoline to maintain a low concentration of the nucleophile, which can sometimes favor substitution at the more reactive site.
Q3: How can I achieve substitution at the less reactive C2 position?
Substituting the chlorine at C2 typically requires more forcing conditions than C4 substitution because C4 is the more reactive site.[1][5]
-
Stepwise Approach : The most common strategy is a two-step reaction. First, substitute the C4 position under mild conditions.[1] Then, after isolating the 2-chloro-4-substituted-6-methoxyquinazoline intermediate, subject it to harsher conditions (e.g., higher temperature, stronger nucleophile, or different solvent) to substitute the remaining chlorine at C2.[1]
-
Harsher Conditions : Refluxing the intermediate in a high-boiling point solvent with the second nucleophile is a common method.[1]
-
Electronic Effects : The presence of an electron-donating group (like the 6-methoxy group) can sometimes alter the typical selectivity, potentially making the C2 position more favorable for substitution than in an unsubstituted system.[5][6]
Key Experimental Protocols
Protocol 1: General Procedure for Selective Nucleophilic Substitution at the C4-Position
This protocol is a generalized method for reacting an amine nucleophile with 2,4-Dichloro-6,7-dimethoxyquinazoline, which can be adapted for the 6-methoxy analogue.
-
Materials :
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., a substituted aniline) (1.0 - 1.2 eq)
-
Solvent (e.g., Isopropanol, Ethanol, or THF)
-
Base (optional, e.g., DIPEA or Et₃N) (1.0 - 1.5 eq)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
-
Methodology :
-
To a solution of this compound in the chosen solvent, add the amine nucleophile.[7][8]
-
If an acid scavenger is needed, add the base (e.g., DIPEA).
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) for a period of 2-8 hours.[7][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure.
-
The crude product is then purified, usually by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Protocol 2: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
This protocol describes the chlorination of the corresponding dione, a common method for preparing the dichloroquinazoline starting material.[7][10] This can be adapted for the 6-methoxy analogue.
-
Materials :
-
Methodology :
-
Carefully mix 6-methoxy-quinazoline-2,4-dione with phosphorus oxychloride in a round-bottom flask.
-
Add a catalytic amount of N,N-dimethylaniline or N,N-dimethylformamide.[7][10]
-
Heat the mixture to reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to quench the excess POCl₃.
-
A precipitate of this compound should form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~6-7).
-
Dry the product under vacuum. The material can be further purified by recrystallization if necessary.
-
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
Preventing the formation of N-oxide byproducts in quinazoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of N-oxide byproducts during quinazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does quinazoline N-oxide formation typically occur as a byproduct?
A1: Quinazoline N-oxide formation is a common side reaction, particularly in synthetic routes that involve oxidizing agents. The lone pair of electrons on the nitrogen atoms of the quinazoline ring are nucleophilic and can react with oxidants. This is especially prevalent when using strong oxidizing agents like peracids (e.g., m-chloroperbenzoic acid, m-CPBA), hydrogen peroxide, or ozone.[1] Syntheses that aim to oxidize a substituent on the quinazoline ring are highly susceptible to concurrent N-oxidation of the heterocyclic core.[1] Additionally, some synthetic strategies may inadvertently lead to N-oxide formation if reaction intermediates are susceptible to oxidation and atmospheric oxygen is not excluded.[2]
Q2: How can I detect and quantify the formation of quinazoline N-oxide byproducts in my reaction mixture?
A2: Several analytical techniques can be employed for the detection and quantification of quinazoline N-oxide byproducts:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to identify N-oxide formation. The introduction of an oxygen atom on one of the nitrogen atoms causes a downfield shift of the neighboring protons and carbons in the ¹H and ¹³C NMR spectra, respectively, compared to the parent quinazoline.[3][4]
-
Infrared (IR) Spectroscopy: Quinazoline N-oxides exhibit a characteristic N-O stretching vibration. This prominent band typically appears in the region of 930 cm⁻¹ to 1370 cm⁻¹.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying quinazoline N-oxide byproducts from the desired quinazoline product and other impurities.[8][9] For accurate quantification, a calibration curve should be prepared using a pure N-oxide standard.
-
Mass Spectrometry (MS): N-oxides can be identified in mass spectrometry by their molecular ion peak.
Q3: What are the general strategies to prevent or minimize N-oxide formation during quinazoline synthesis?
A3: The primary strategies to circumvent unwanted N-oxide formation involve reducing the nucleophilicity of the quinazoline nitrogens. This can be achieved through several approaches:
-
Reaction in Acidic Medium: Performing the reaction in an acidic medium protonates the nitrogen atoms of the quinazoline ring, thereby decreasing their nucleophilicity and making them less susceptible to oxidation.[1]
-
Choice of Reagents and Conditions: Selecting milder and more selective oxidizing agents is crucial. For instance, if an oxidation step is necessary, avoiding overly potent oxidants like peracids in favor of more controlled methods can be beneficial.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation by atmospheric oxygen.[2]
-
Use of Protecting Groups: Temporarily protecting the nitrogen atoms with suitable protecting groups can prevent their oxidation during the reaction. The choice of protecting group is critical and should be stable to the reaction conditions and readily removable afterward.[10][11]
Troubleshooting Guides
Issue 1: Significant N-oxide formation is observed during an oxidation reaction of a quinazoline substituent.
-
Symptom: You are attempting to oxidize a substituent on the quinazoline ring (e.g., an alkyl group) and are observing a significant amount of the corresponding quinazoline N-oxide as a byproduct.
-
Possible Cause: The oxidizing agent is not selective and is attacking the electron-rich nitrogen atoms of the quinazoline ring in addition to the target substituent.
-
Solutions:
-
Switch to a Milder Oxidant: If possible, replace the current oxidizing agent with a milder alternative that is less likely to oxidize the quinazoline nitrogen.
-
Perform the Reaction in an Acidic Medium: Protonating the quinazoline nitrogens can significantly decrease their reactivity towards oxidation.[1] See Protocol 1 for a general procedure.
-
Introduce Steric Hindrance: If you are designing a synthetic route, consider introducing a bulky substituent near the nitrogen atoms that can sterically hinder the approach of the oxidizing agent. This group could potentially be removed in a later step.
-
Issue 2: N-oxide byproduct is detected after a non-oxidative reaction step.
-
Symptom: Your reaction does not intentionally involve an oxidizing agent, yet you are detecting the presence of a quinazoline N-oxide impurity.
-
Possible Cause: The reaction may be sensitive to atmospheric oxygen, or one of the reagents may be contaminated with an oxidizing impurity. Certain reaction conditions might also favor autoxidation.
-
Solutions:
-
Conduct the Reaction Under an Inert Atmosphere: Rerun the experiment under a nitrogen or argon atmosphere to exclude atmospheric oxygen.[2]
-
Purify Reagents: Ensure all starting materials and solvents are pure and free from any oxidizing contaminants.
-
Add an Antioxidant or Radical Scavenger: In some cases, the addition of a small amount of an antioxidant or a radical scavenger can inhibit unwanted oxidation pathways.
-
Issue 3: N-oxide byproduct has formed and needs to be removed from the final product.
-
Symptom: You have already synthesized your quinazoline product, but it is contaminated with the corresponding N-oxide.
-
Possible Cause: N-oxide formation occurred during the synthesis and was not prevented.
-
Solution: The N-oxide can be reduced back to the parent quinazoline. This process is often referred to as deoxygenation. Several reagents can accomplish this reduction selectively.[12][13][14] See Protocol 2 for a general deoxygenation procedure.
Quantitative Data
The choice of oxidizing agent can significantly impact the yield of N-oxide byproducts. The following table summarizes the yield of quinazoline-3-oxide from the direct oxidation of quinazoline with different reagents.
| Oxidizing Agent | Yield of Quinazoline-3-Oxide | Notes |
| Monoperphthalic acid | Mixture of N-1 and N-3 oxides | Also produces quinazolin-4(3H)-one as a byproduct.[14] |
| Recombinant SDIMO | 67% | Biocatalytic oxidation with no side oxidation products.[14] |
| H₂O₂-sodium tungstate | Good overall yields (69-81%) | Used in a one-pot synthesis from 2-aminobenzaldoxime.[14] |
Experimental Protocols
Protocol 1: General Procedure for Quinazoline Synthesis in Acidic Medium to Minimize N-Oxidation
This protocol provides a general framework for performing a reaction on a quinazoline derivative where N-oxidation is a potential side reaction. The specific acid and reaction conditions should be optimized for the particular transformation.
Objective: To perform a chemical transformation on a quinazoline substrate while minimizing the formation of the N-oxide byproduct.
Materials:
-
Quinazoline starting material
-
Appropriate reagents for the desired transformation
-
Anhydrous solvent
-
Suitable acid (e.g., acetic acid, trifluoroacetic acid, or a Lewis acid)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve the quinazoline starting material in an appropriate anhydrous solvent.
-
Acidification: To the stirred solution, add the chosen acid. The amount of acid will depend on the specific reaction and should be optimized. The goal is to protonate the quinazoline nitrogen atoms.
-
Reagent Addition: Slowly add the other reagents required for the desired chemical transformation to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material and the formation of the desired product.
-
Work-up: Once the reaction is complete, quench the reaction appropriately. This may involve neutralization with a base. Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product using an appropriate method, such as column chromatography or recrystallization, to isolate the desired quinazoline derivative free from N-oxide impurities.
Protocol 2: General Procedure for the Deoxygenation (Reduction) of Quinazoline N-oxide
This protocol describes a general method for reducing an unwanted quinazoline N-oxide byproduct back to the parent quinazoline.
Objective: To remove a quinazoline N-oxide impurity from a sample by chemical reduction.
Materials:
-
Quinazoline sample containing the N-oxide impurity
-
Reducing agent (e.g., zinc dust with ammonium formate, or PCl₃)[12][15]
-
Solvent (e.g., methanol for Zn/NH₄HCO₂, or an inert solvent for PCl₃)
-
Standard laboratory glassware
Procedure using Zinc Dust and Ammonium Formate:
-
Reaction Setup: In a round-bottom flask, suspend the quinazoline N-oxide in methanol.
-
Reagent Addition: Add activated zinc dust and anhydrous ammonium formate to the suspension. A typical molar ratio of substrate:ammonium formate:zinc dust is 1:3:2.[12]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.[12]
-
Work-up: After the reaction is complete, cool the mixture and filter it to remove the zinc salts.
-
Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography or recrystallization to obtain the pure quinazoline.
Visualizations
Caption: A logical workflow illustrating the formation of N-oxide byproducts and strategies for their prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications [mdpi.com]
- 3. Quinazoline(253-82-7) 1H NMR spectrum [chemicalbook.com]
- 4. tsijournals.com [tsijournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 14. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Stability of 2,4-Dichloro-6-methoxyquinazoline in different solvents and pH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-methoxyquinazoline. The information provided is based on general principles of quinazoline chemistry and established practices for stability testing of pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: I am seeing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: Degradation of this compound can occur under various conditions. The stability of the compound is influenced by the solvent, pH, temperature, and exposure to light. The chloro substituents on the quinazoline ring are susceptible to nucleophilic substitution, particularly hydrolysis.
Q2: Which solvents are recommended for preparing stock solutions of this compound?
A2: For short-term storage, aprotic organic solvents such as DMSO or DMF are commonly used to dissolve quinazoline derivatives. However, the long-term stability in these solvents should be evaluated. For aqueous buffers, the pH will significantly impact stability. It is recommended to prepare fresh solutions for experiments whenever possible and store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: How does pH affect the stability of this compound?
A3: Quinazoline derivatives can undergo hydrolysis under both acidic and basic conditions. The dichloro substitutions on the quinazoline core are potential sites for hydrolysis, which would lead to the formation of hydroxy- or oxo-quinazoline derivatives. It is crucial to determine the optimal pH range for your experiments to ensure the stability of the compound.
Q4: I suspect my compound has degraded. What are the likely degradation products?
A4: Based on the structure of this compound, potential degradation pathways include hydrolysis of the chloro groups. The chlorine at the C4 position is generally more reactive to nucleophilic attack than the chlorine at the C2 position. Therefore, a likely initial degradation product is 2-chloro-6-methoxyquinazolin-4(3H)-one, followed by further hydrolysis to 6-methoxyquinazoline-2,4(1H,3H)-dione. Photodegradation could also lead to dechlorinated products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation | Perform a stability study under your experimental conditions (solvent, pH, temperature). Analyze samples at different time points using a stability-indicating method like HPLC or LC-MS. |
| Appearance of new peaks in chromatogram | Formation of degradation products | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Compare the mass of the new peaks with the expected masses of hydrolyzed or dechlorinated species. |
| Loss of biological activity | Degradation of the active compound | Confirm the purity and integrity of your this compound stock solution before each experiment. Prepare fresh solutions if stability is a concern. |
| Precipitation of the compound in aqueous buffer | Poor solubility or pH-dependent solubility | Determine the solubility of the compound in your chosen buffer system. Adjust the pH or add a co-solvent if necessary, but be mindful that this could also affect stability. |
Summary of Potential Degradation under Forced Conditions
The following table summarizes the expected stability of this compound under forced degradation conditions, as recommended by ICH guidelines. This data is generalized and should be confirmed by experimental studies.
| Condition | Stress Agent | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | Likely to degrade | 2-chloro-6-methoxyquinazolin-4(3H)-one, 6-methoxyquinazoline-2,4(1H,3H)-dione |
| Basic Hydrolysis | 0.1 M NaOH | Likely to degrade rapidly | 2-chloro-6-methoxyquinazolin-4(3H)-one, 6-methoxyquinazoline-2,4(1H,3H)-dione |
| Oxidative | 3% H₂O₂ | Potentially stable, but N-oxidation is possible | N-oxides |
| Thermal | 60°C | Generally stable, but depends on solid vs. solution state | To be determined experimentally |
| Photolytic | UV/Visible light | May degrade | Dechlorinated products, other photoproducts |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the solid compound and a solution of the compound at 60°C.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Collection: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 10-90% B over 20 minutes) and optimize for separation of the parent compound and any new peaks that appear in the forced degradation samples.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a suitable wavelength (e.g., determined by UV-Vis scan of the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothesized hydrolytic degradation pathway.
Addressing incomplete reactions in the synthesis of anilinoquinazolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of anilinoquinazolines, with a focus on overcoming incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield of my target anilinoquinazoline, and TLC/LC-MS analysis shows a significant amount of unreacted 4-chloroquinazoline. What are the likely causes and how can I improve the conversion?
A1: Low conversion of the 4-chloroquinazoline starting material is a common issue. Several factors could be contributing to this problem:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Consider extending the reaction time and monitoring its progress at regular intervals. If the reaction is sluggish, a moderate increase in temperature could enhance the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Catalyst Inactivity: If you are using a catalyst, ensure it is active and used in the correct amount. For acid-catalyzed reactions, the purity and concentration of the acid are critical.
-
Poor Solubility of Reactants: Ensure that both the 4-chloroquinazoline and the aniline derivative are soluble in the chosen solvent at the reaction temperature. Poor solubility can significantly hinder the reaction rate. If solubility is an issue, consider switching to a solvent with a different polarity, such as DMF or DMSO for more polar reactants.[1][2]
-
Presence of Moisture: Water in the reaction mixture can react with the 4-chloroquinazoline, leading to the formation of the corresponding quinazolinone and reducing the yield of the desired anilinoquinazoline.[1] It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q2: My reaction is producing a significant amount of an unexpected byproduct. What are the common side reactions in anilinoquinazoline synthesis?
A2: Several side reactions can occur during the synthesis of anilinoquinazolines:
-
Formation of Quinazolinone: As mentioned above, hydrolysis of the 4-chloroquinazoline starting material in the presence of water will lead to the formation of the corresponding 4-quinazolinone.
-
Dimerization or Polymerization: Under certain conditions, especially at high temperatures, starting materials or the product itself can undergo dimerization or polymerization, leading to a complex mixture of byproducts.
-
Reactions involving Substituents: Functional groups on either the quinazoline ring or the aniline can lead to side reactions. It is important to consider the compatibility of all functional groups with the reaction conditions.
Q3: How can I optimize my reaction conditions to maximize the yield and purity of my anilinoquinazoline product?
A3: Systematic optimization of reaction parameters is key to a successful synthesis. Consider the following:
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction outcome.[2] It is advisable to screen a range of solvents with varying polarities (e.g., isopropanol, acetonitrile, DMF, DMSO) to find the optimal one for your specific substrates.
-
Temperature Optimization: Set up a series of small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to determine the ideal temperature that provides a good reaction rate without promoting byproduct formation.[1]
-
Base Selection: If a base is required, its strength and stoichiometry can be critical. Both organic (e.g., DIPEA) and inorganic bases (e.g., K₂CO₃) can be used, and the choice will depend on the specific reaction.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of anilinoquinazolines.[3][4] If available, this technique is worth exploring.
Q4: What are the recommended methods for purifying crude anilinoquinazolines?
A4: The purification strategy will depend on the nature of the product and the impurities present. Common techniques include:
-
Crystallization: If the product is a solid and has suitable solubility properties, crystallization is an effective method for obtaining high-purity material.
-
Column Chromatography: Silica gel column chromatography is a widely used technique for separating the desired product from unreacted starting materials and byproducts.[3][5] The choice of eluent system is crucial for achieving good separation.
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in immiscible solvents.[5]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting incomplete anilinoquinazoline synthesis reactions.
Caption: A logical workflow for troubleshooting incomplete anilinoquinazoline synthesis.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of anilinoquinazoline derivatives, highlighting the impact of different parameters on reaction outcomes.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Method | Conventional Heating | Conventional Heating | Microwave Irradiation | Microwave often leads to shorter reaction times and higher yields. |
| Solvent | Isopropanol (IPA) | Dimethylformamide (DMF) | Isopropanol (IPA) | Solvent polarity can significantly affect reaction rate and yield. |
| Temperature | 80 °C | 120 °C | 150 °C | Higher temperatures can increase reaction rates but may also lead to side products. |
| Time | 8-12 hours | 4-6 hours | 10-30 minutes | Reaction times are significantly reduced with microwave heating. |
| Typical Yield | 60-80% | 75-90% | 85-95% | Yields are generally higher with optimized conditions and microwave assistance. |
Experimental Protocols
Microwave-Assisted Synthesis of a 4-Anilinoquinazoline Derivative
This protocol is a general method adapted for the efficient synthesis of N-aryl-4-aminoquinazoline derivatives.[3]
Materials:
-
4-Chloroquinazoline (1.0 eq)
-
Substituted aniline (1.1 eq)
-
2-Propanol (Isopropanol, IPA)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine the 4-chloroquinazoline and the substituted aniline.
-
Add 2-propanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of solution upon cooling. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Signaling Pathway
Many anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[3][6][7][8] The diagram below illustrates the EGFR signaling cascade and the inhibitory action of anilinoquinazolines.
Caption: Inhibition of the EGFR signaling pathway by anilinoquinazolines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 8. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regioselectivity of Amination on 2,4-Dichloroquinazolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective amination of 2,4-dichloroquinazolines.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for regioselective amination of 2,4-dichloroquinazolines?
A1: The amination of 2,4-dichloroquinazolines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The C4 position is significantly more reactive than the C2 position towards nucleophilic attack.[1][2] This inherent difference in reactivity allows for regioselective amination. By controlling the reaction conditions, one can favor the substitution of the chlorine atom at either the C4 or the C2 position.
Q2: Which position (C2 or C4) is more reactive towards amination and why?
A2: The C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1] Theoretical studies, such as DFT calculations, have shown that the carbon atom at the C4 position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the preferred site for nucleophilic attack.[1] Consequently, amination at C4 typically occurs under milder conditions, while substitution at the C2 position requires more forcing conditions.[1][3]
Q3: What are the key factors that control the regioselectivity of the amination reaction?
A3: The primary factors influencing regioselectivity are:
-
Temperature: This is a critical factor. Lower temperatures favor C4-amination, while higher temperatures are necessary for C2-amination.[1][3]
-
Solvent: The choice of solvent can influence reaction rates and, in some cases, selectivity. Polar aprotic solvents like THF, DMF, and dioxane, as well as polar protic solvents like ethanol and isopropanol, are commonly used.[2]
-
Base: An organic or inorganic base is often used to neutralize the HCl generated during the reaction. The choice and stoichiometry of the base can be important.[2]
-
Nature of the Amine: The nucleophilicity and steric bulk of the amine can affect the reaction rate and, to a lesser extent, the regioselectivity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Aminated Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. For C2-aminations, significantly higher temperatures or microwave irradiation may be necessary.[1] |
| Decomposition of Starting Material or Product | For temperature-sensitive substrates, ensure the reaction temperature does not exceed the stability limits. If decomposition is observed at higher temperatures for C2-amination, consider alternative strategies like using a more reactive amine or a catalyst. |
| Poor Solubility of Reagents | Select a solvent in which all reactants are soluble at the reaction temperature. Common solvents include dioxane, THF, DMF, ethanol, and isopropanol.[2][3][4] |
| Suboptimal Base | Ensure an adequate amount of base (e.g., DIPEA, Et3N, or K2CO3) is used to neutralize the generated HCl, as its presence can protonate the amine nucleophile, reducing its reactivity.[2] For sensitive substrates, a milder base might be preferable. |
| Inactive Amine | If the amine is a salt (e.g., hydrochloride), it must be neutralized to the free base before the reaction. Ensure the amine is of good quality and free of impurities. |
Issue 2: Poor Regioselectivity (Mixture of C2 and C4 isomers)
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High for C4-Selectivity | To favor C4-amination, conduct the reaction at a lower temperature, typically ranging from room temperature to around 80 °C.[1] |
| Reaction Temperature is Too Low for C2-Selectivity | For selective C2-amination on a 4-amino-2-chloroquinazoline substrate, higher temperatures (often >100 °C) or microwave heating are generally required.[1] |
| Prolonged Reaction Time at Elevated Temperature | Even at moderately elevated temperatures, prolonged reaction times can lead to the formation of the undesired C2-aminated product. Monitor the reaction closely and stop it once the desired C4-aminated product is formed. |
| Steric Hindrance | The steric bulk of the amine can influence regioselectivity. In some cases, very bulky amines might show a different selectivity profile.[5] |
Issue 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Formation of 2,4-diaminoquinazoline | This occurs when the reaction conditions are too harsh for selective C4-amination, leading to a second substitution at the C2 position. Reduce the reaction temperature and/or time.[1] |
| Hydrolysis of the Chloroquinazoline | The presence of water can lead to the formation of quinazolinone byproducts. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with the Solvent | Some solvents, particularly nucleophilic ones, might compete with the amine at high temperatures. Choose a relatively non-reactive solvent for the intended reaction conditions. |
Experimental Protocols
Protocol 1: Selective Synthesis of 4-Amino-2-chloroquinazolines
This protocol is a general guideline for the regioselective amination at the C4 position.
Reagents and Materials:
-
2,4-dichloroquinazoline
-
Amine (aliphatic or aromatic)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Dioxane or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2,4-dichloroquinazoline (1.0 eq.) in anhydrous dioxane or THF.
-
Add the amine (1.0-1.2 eq.) to the solution.
-
Add DIPEA (2.0-2.2 eq.) to the reaction mixture.
-
Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction (e.g., by TLC or LC-MS).
-
After the reaction is complete (typically a few hours to overnight), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-amino-2-chloroquinazoline.[1]
Protocol 2: Synthesis of 2,4-Diaminoquinazolines
This protocol describes the amination at the C2 position of a 4-amino-2-chloroquinazoline intermediate.
Reagents and Materials:
-
4-Amino-2-chloroquinazoline derivative
-
Amine
-
N,N-Dimethylacetamide (DMA) or another high-boiling point solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel suitable for high temperatures (e.g., a sealed tube or a flask with a reflux condenser), add the 4-amino-2-chloroquinazoline derivative (1.0 eq.) and the second amine (a slight excess may be beneficial).
-
Add a high-boiling point solvent such as N,N-dimethylacetamide (DMA).
-
Heat the reaction mixture to a high temperature, typically in the range of 135-140 °C.[6] Microwave irradiation can also be employed to shorten the reaction time.[1]
-
Monitor the reaction for the disappearance of the starting material. This step might take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure will depend on the properties of the product. Typically, it involves dilution with water, extraction with an organic solvent, washing, drying, and purification by chromatography or recrystallization.
Data Presentation
Table 1: Influence of Temperature on Regioselectivity
| Entry | Amine | Solvent | Temperature (°C) | Product | Selectivity | Reference |
| 1 | Various primary and secondary amines | THF | Room Temperature | 4-amino-2-chloroquinazoline | High C4 selectivity | [6] |
| 2 | Aniline derivative | Dioxane | 80 | 4-anilino-2-chloroquinazoline | High C4 selectivity | [1] |
| 3 | Various amines | DMA | 135-140 | 2,4-diaminoquinazoline | C2 substitution | [6] |
| 4 | Various amines | - | >100 or Microwave | 2,4-diaminoquinazoline | C2 substitution | [1] |
Visualizations
Caption: Factors influencing the regioselectivity of amination on 2,4-dichloroquinazolines.
Caption: General experimental workflow for the synthesis of 2,4-diaminoquinazolines.
Caption: A simplified troubleshooting decision tree for amination reactions.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparing the efficacy of 2,4-Dichloro-6-methoxyquinazoline-derived inhibitors to gefitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of novel 6-methoxyquinazoline-derived inhibitors against the established Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib. The following sections present quantitative data from in vitro studies, comprehensive experimental protocols for key assays, and visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a clear understanding of the comparative performance of these compounds.
Introduction
Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene.[1][2] It functions as an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[3] This action blocks the autophosphorylation of the receptor, thereby halting the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[2][3]
The quinazoline scaffold is a core structural feature of gefitinib and many other kinase inhibitors.[2] This has spurred research into novel quinazoline derivatives with the aim of improving potency, selectivity, and activity against gefitinib-resistant EGFR mutations. This guide focuses on a series of novel 4-anilinoquinazoline derivatives bearing various substituents at the 6-position of the quinazoline ring and compares their biological activity with that of gefitinib.
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory activities of a series of synthesized 6-aryl and heterocyclic quinazoline derivatives compared to gefitinib. The data includes IC50 values against wild-type EGFR and gefitinib-resistant mutant EGFR (T790M/L858R), as well as anti-proliferative activity against human cancer cell lines.
Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50, nM)
| Compound | Linkage at C-6 | Substituent | EGFR (wild-type) IC50 (nM) | EGFR (T790M/L858R) IC50 (nM) |
| Gefitinib | - | - | 25.42 | >10,000 |
| 6a | Thiourea | 4-Methoxyphenyl | 1.8 | 420 |
| 6b | Thiourea | 4-Chlorophenyl | 2.1 | 680 |
| 10b | Amide | 2-Thienyl | 3.5 | 830 |
Data compiled from a study on novel anilinoquinazoline derivatives.[4]
Table 2: In Vitro Anti-proliferative Activity (IC50, µM)
| Compound | KB (oral squamous carcinoma, wild-type EGFR) IC50 (µM) | H1975 (NSCLC, T790M/L858R mutant EGFR) IC50 (µM) |
| Gefitinib | 4.5 | >20 |
| 6a | 1.2 | 8.9 |
| 10b | 3.8 | 15.6 |
Data compiled from a study on novel anilinoquinazoline derivatives.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro EGFR Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Test compounds (novel quinazoline derivatives and gefitinib)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[5]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound solution or DMSO for the vehicle control.
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be near its Km value for EGFR.[3]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[5]
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Cell Proliferation (MTT) Assay
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines.[6]
Materials:
-
Cancer cell lines (e.g., KB, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (novel quinazoline derivatives and gefitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[1][4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory mechanism of quinazoline derivatives.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of the Synthesis Routes for Erlotinib and Gefitinib
For Researchers, Scientists, and Drug Development Professionals
Erlotinib and gefitinib are first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies harboring activating EGFR mutations.[1][2] While both drugs share a common mechanism of action by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase domain, their chemical synthesis routes exhibit notable differences in starting materials, reaction steps, and overall efficiency.[2][3] This guide provides a comprehensive comparative analysis of the synthesis of erlotinib and gefitinib, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the EGFR Signaling Cascade
Erlotinib and gefitinib exert their therapeutic effects by disrupting the EGFR signaling pathway.[4][5] EGFR, a transmembrane receptor, plays a crucial role in cell proliferation, survival, and differentiation.[6][7] Upon binding of ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[7][8] This phosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cancer cell growth and survival.[2][9] Erlotinib and gefitinib, by blocking the ATP-binding site, prevent this autophosphorylation, thereby inhibiting the activation of these downstream pathways and leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[2][10][11]
Comparative Synthesis of Erlotinib
A common and efficient synthesis of erlotinib hydrochloride starts from 3,4-dihydroxybenzoic acid and proceeds through seven key steps.[12][13] A notable modification in some reported syntheses is the use of ammonium formate as a hydrogen donor for the reduction of a nitro group, which avoids the need for high-pressure hydrogenation.[12]
Quantitative Data for Erlotinib Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | O-Alkylation & Hydrolysis | 1-Chloro-2-methoxyethane, DMF | 99.27[12] |
| 2 | Esterification | Ethanol, Acid | - |
| 3 | Nitration | Nitric acid, Glacial acetic acid, 0°C | 92.75[12] |
| 4 | Reduction | Ammonium formate, Pd/C, Aqueous alcohol, RT | 92.33[12] |
| 5 | Cyclization | Formamide, Ammonium formate | - |
| 6 | Chlorination | Oxalyl chloride | - |
| 7 | Amination & Salt Formation | 3-Ethynylaniline, HCl, Aqueous medium | - |
| Overall Yield | 44 [12][13] |
Experimental Protocols for Key Steps in Erlotinib Synthesis
Step 4: Reduction of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate To a solution of ethyl 3,4-bis(2-methoxyethoxy)-2-nitrobenzoate in an aqueous alcoholic solvent, palladium on charcoal (Pd/C) is added as a catalyst. Ammonium formate is then added portion-wise at room temperature. The reaction mixture is stirred until the reduction is complete, as monitored by thin-layer chromatography (TLC). The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.[12] This method provides a high yield of 92.33% and avoids the hazards associated with using hydrogen gas at high pressure.[12]
Step 7: Synthesis of Erlotinib Hydrochloride 4-Chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline is reacted with 3-ethynylaniline in an aqueous medium under acidic conditions (using HCl). The reaction mixture is stirred at room temperature to facilitate the nucleophilic aromatic substitution. The resulting erlotinib hydrochloride precipitates out of the solution and is collected by filtration.[12]
Comparative Synthesis of Gefitinib
Several synthetic routes for gefitinib have been reported, with a common starting material being 6,7-dimethoxy-3H-quinazolin-4-one.[14] However, a more novel and higher-yielding approach starts from methyl 3-hydroxy-4-methoxybenzoate.[15] This route involves seven steps and achieves a significantly higher overall yield compared to earlier methods.[14][15] Another reported four-step synthesis starting from 2,4-dichloro-6,7-dimethoxyquinazoline offers a shorter pathway with a respectable overall yield.[16]
Quantitative Data for Gefitinib Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Alkylation | 1-Bromo-3-chloropropane | 94.7[15] |
| 2 | Nitration | Nitric acid, Acetic acid | - |
| 3 | Reduction | Powdered iron, Acetic acid | 77[15] |
| 4 | Cyclization | Formamidine acetate, Ethanol, Reflux | 92[15] |
| 5 | Chlorination | - | - |
| 6 & 7 | Successive Aminations | 3-Chloro-4-fluoroaniline, Morpholine | - |
| Overall Yield | 37.4 [15] |
Experimental Protocols for Key Steps in Gefitinib Synthesis
Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate Methyl 3-hydroxy-4-methoxybenzoate is reacted with 1-bromo-3-chloropropane to afford methyl 3-(3-chloropropoxy)-4-methoxybenzoate. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic substitution. This initial step achieves a high yield of 94.7%.[15]
Step 4: Cyclization to form the Quinazolinone Ring Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate is heated at reflux with formamidine acetate in ethanol. This reaction leads to the formation of the quinazolinone ring system, yielding 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one with a yield of 92%.[15]
Conclusion
The synthesis of both erlotinib and gefitinib involves multi-step processes starting from relatively simple precursors. While both syntheses employ common organic reactions such as nitration, reduction, cyclization, and amination, the specific reagents, conditions, and starting materials differ, leading to variations in overall yields. The reported synthesis of erlotinib starting from 3,4-dihydroxybenzoic acid has an overall yield of 44%.[12][13] A novel synthesis of gefitinib from methyl 3-hydroxy-4-methoxybenzoate demonstrates an overall yield of 37.4%.[15] Researchers and drug development professionals can leverage this comparative analysis to select or optimize synthetic routes based on factors such as starting material availability, reagent cost and safety, reaction efficiency, and scalability. The detailed experimental protocols provide a foundation for reproducing and adapting these synthetic strategies for further research and development in the field of EGFR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Erlotinib - Wikipedia [en.wikipedia.org]
- 5. medschool.co [medschool.co]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 9. ClinPGx [clinpgx.org]
- 10. drugs.com [drugs.com]
- 11. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ukm.my [ukm.my]
- 15. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.de [thieme-connect.de]
Validating the Anticancer Mechanism of 2,4-Dichloro-6-methoxyquinazoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer mechanisms of 2,4-dichloro-6-methoxyquinazoline derivatives. Due to the limited publicly available experimental data specifically for this compound, this document leverages findings from structurally related quinazoline compounds to project its likely mechanisms of action and facilitate further research. The information presented herein is intended to serve as a foundational resource for hypothesis generation and experimental design.
Quinazoline derivatives are a well-established class of compounds in oncology, with several U.S. Food and Drug Administration (USFDA) approved drugs like gefitinib, erlotinib, and lapatinib used in cancer therapy.[1] The core structure of quinazoline is a key pharmacophore for inhibiting various protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[2] The anticancer activity of these derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
Comparative Cytotoxicity Analysis
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hypothetical this compound | A549 | Non-Small Cell Lung Cancer | Not Available | |
| MCF-7 | Breast Adenocarcinoma | Not Available | ||
| HCT116 | Colorectal Carcinoma | Not Available | ||
| Quinazoline Derivative 18B | HCT116 | Colorectal Carcinoma | 5.64 ± 0.68 | [3][4] |
| HepG2 | Hepatocellular Carcinoma | 23.18 ± 0.45 | [3][4] | |
| Anilinoquinazoline DW-8 | HCT116 | Colorectal Carcinoma | 8.50 ± 2.53 | [5] |
| HT29 | Colorectal Carcinoma | 5.80 ± 0.92 | [5] | |
| SW620 | Colorectal Carcinoma | 6.15 ± 0.37 | [5] | |
| Gefitinib (Iressa®) | A549 | Non-Small Cell Lung Cancer | ~0.015 | [6][7] |
| MCF-7 | Breast Adenocarcinoma | ~5 | [6][7] | |
| HCT116 | Colorectal Carcinoma | >10 | [6][7] |
Mechanisms of Action: A Comparative Overview
The anticancer effects of quinazoline derivatives are generally attributed to three primary mechanisms: inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.
Many quinazoline-based anticancer agents function as inhibitors of EGFR tyrosine kinase.[2] By blocking the phosphorylation of EGFR, these compounds can halt downstream signaling pathways responsible for cell proliferation and survival.
By inhibiting critical survival pathways, this compound derivatives are expected to induce programmed cell death. Apoptosis is a key mechanism for eliminating cancerous cells. The progression of apoptosis can be monitored through various cellular events.
Interference with kinase signaling can lead to the arrest of the cell cycle at various checkpoints, preventing cancer cell division. Analysis of cell cycle distribution can reveal the phase at which the cells are being arrested.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of the anticancer mechanism of quinazoline derivatives.
This assay is used to determine the cytotoxic effects of the compound on cancer cell lines.
-
Materials : this compound, human cancer cell lines (e.g., A549, MCF-7, HCT116), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate Buffered Saline (PBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent, Dimethyl sulfoxide (DMSO).
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This assay is used to quantify the induction of apoptosis.
-
Materials : Cancer cells, this compound, Annexin V-FITC Apoptosis Detection Kit, Flow cytometer.
-
Procedure :
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]
-
This method determines the effect of the compound on cell cycle progression.
-
Materials : Cancer cells, this compound, PBS, 70% Ethanol (ice-cold), RNase A, Propidium Iodide (PI) staining solution, Flow cytometer.
-
Procedure :
-
Treat cells with the compound at various concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the fixed cells and resuspend in PI staining solution containing RNase A.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[5][8]
-
This technique is used to investigate the effect of the compound on key proteins in signaling pathways.
-
Materials : Cancer cells, this compound, RIPA buffer, Protease and phosphatase inhibitors, Protein assay kit, SDS-PAGE gels, PVDF membrane, Primary antibodies (e.g., for p-EGFR, total EGFR, Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3), HRP-conjugated secondary antibodies, Chemiluminescence substrate.
-
Procedure :
-
Treat cells with the compound for a specified time, then lyse the cells.
-
Determine protein concentration and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence substrate and an imaging system.
-
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound is pending, the extensive research on analogous quinazoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presented comparative data and experimental protocols offer a framework for validating its efficacy and elucidating its precise mechanism of action. Future studies should focus on obtaining empirical data for this compound in a panel of cancer cell lines and in vivo models to confirm the hypotheses outlined in this guide. Such research is crucial for the development of novel and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2D cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase, in symptomatic patients with non-small cell lung cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Vitro Performance of Quinazoline-Based EGFR Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of three prominent quinazoline-based kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. The information herein is supported by experimental data to facilitate an informed understanding of their relative performance.
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Quinazoline-based tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of targeted therapy for cancers driven by EGFR mutations, particularly non-small cell lung cancer (NSCLC). This guide focuses on a comparative analysis of two first-generation reversible EGFR inhibitors, Gefitinib and Erlotinib, and a dual EGFR/HER2 inhibitor, Lapatinib.
Data Presentation: Comparative Efficacy
The in vitro potency of Gefitinib, Erlotinib, and Lapatinib has been evaluated across various cancer cell lines harboring wild-type or mutant forms of EGFR. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric in these assessments. The following tables summarize IC50 values for enzymatic activity and cell proliferation.
It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as assay duration and the specific cell lines used. For the most accurate comparison, data from head-to-head studies under identical conditions are ideal. The data presented here are compiled from various sources and should be interpreted with this consideration.[1]
Table 1: Enzymatic Assay - Inhibition of EGFR Tyrosine Kinase Activity
| Inhibitor | EGFR Kinase IC50 (nM) |
| Gefitinib | ~2-37[1] |
| Erlotinib | 2[1] |
| Lapatinib | Dual EGFR/HER2 inhibitor |
Table 2: Cellular Assays - Inhibition of Cell Proliferation (IC50)
| Cell Line | EGFR Mutation Status | Gefitinib (µM) | Erlotinib (µM) | Lapatinib (µM) |
| HCC827 | Exon 19 Deletion | - | 0.07 (72h)[1] | - |
| PC-9 | Exon 19 Deletion | - | ~0.007[2] | - |
| H3255 | L858R | - | 0.012[2] | - |
| A549 | Wild-Type | >10 | >10 (72h)[1] | - |
| A431 | Wild-Type (Overexpression) | - | - | - |
| BT474 | HER2 Overexpression | Less effective on p-ErbB2 | - | More effective on p-ErbB2[3] |
Gefitinib and Erlotinib demonstrate high potency against NSCLC cell lines with activating EGFR mutations, such as exon 19 deletions and the L858R mutation.[2] In contrast, Lapatinib's efficacy is influenced by both EGFR and HER2 status, showing greater activity in cells where HER2 signaling is a key driver.[4]
Mandatory Visualization
EGFR-HER2 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by EGFR and HER2, which is a key target for the quinazoline-based inhibitors discussed. Upon ligand binding, the receptors dimerize and autophosphorylate, activating downstream pathways like RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT, which drive cell proliferation and survival.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines the typical workflow for an in vitro kinase assay used to determine the IC50 of a quinazoline-based inhibitor against EGFR.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are representative protocols for the key in vitro assays used to evaluate EGFR inhibitors.
EGFR Kinase Activity Assay (ADP-Glo™ Assay)
This assay biochemically quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR protein.
Objective: To determine the in vitro IC50 of a test compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test inhibitors (Gefitinib, Erlotinib, Lapatinib)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[5]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low volume plates
Procedure:
-
Reagent Preparation: Dilute the EGFR enzyme, peptide substrate, ATP, and test inhibitors in the Kinase Assay Buffer.
-
Plate Setup: To the wells of a 384-well plate, add 1 µl of the test inhibitor (or 5% DMSO for control) and 2 µl of the EGFR enzyme.
-
Reaction Initiation: Add 2 µl of a substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[5]
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[5]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells that depend on EGFR signaling.
Objective: To determine the in vitro IC50 of a test compound on the proliferation of an EGFR-dependent cancer cell line.
Materials:
-
EGFR-dependent cancer cell lines (e.g., HCC827, PC-9, H3255 for mutant EGFR; A549 for wild-type EGFR)
-
Complete cell culture medium
-
Test inhibitors (Gefitinib, Erlotinib, Lapatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle (DMSO).
-
Incubation: Incubate the plate for 72 hours in a 5% CO₂ incubator at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of Novel Quinazoline Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of two distinct series of recently developed quinazoline derivatives, highlighting their potential as anticancer agents. The data and experimental protocols are derived from peer-reviewed research to ensure objectivity and accuracy.
Introduction to Quinazoline Derivatives
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Its rigid bicyclic system serves as an excellent platform for developing kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[1][2][3] This guide compares two novel series of quinazoline derivatives to elucidate the structural modifications that enhance their anticancer activity.
Series 1: 2-Thioxoquinazolin-4-one Derivatives
A series of novel 2-thioxoquinazolin-4-one derivatives were synthesized and evaluated for their in vitro cytotoxic activity against HeLa (cervical cancer) and MDA-MB231 (breast cancer) cell lines. The results are compared with the standard drug, Gefitinib.[4]
Quantitative Data Summary: Series 1
| Compound ID | R Group | HeLa IC₅₀ (µM)[4] | MDA-MB231 IC₅₀ (µM)[4] |
| 1 | H | > 50 | > 50 |
| 2 | CH₃ | 16.42 | 41.53 |
| 3 | Butyl | 10.25 | 33.71 |
| 21 | 4-Fluorobenzyl | 2.81 | 4.15 |
| 22 | 4-Chlorobenzyl | 1.85 | 2.01 |
| 23 | 4-Bromobenzyl | 2.11 | 2.37 |
| Gefitinib | (Standard) | 4.30 | 28.30 |
SAR Insights: The unsubstituted compound 1 showed minimal activity. The introduction of alkyl and, more significantly, substituted benzyl groups at the thioether position markedly increased cytotoxicity. Compounds with halogenated benzyl groups (21 , 22 , 23 ) were the most potent, exhibiting greater activity than the reference drug Gefitinib against both cell lines.[4] Compound 22 , with a 4-chlorobenzyl group, was identified as the most active in this series.[4]
Series 2: 4-Arylamino-6-(furan-2-yl)quinazoline Derivatives
This series of 4-arylamino-quinazoline derivatives, featuring a substituted furan ring at the 6-position, was designed and tested for anti-proliferation activity against various cancer cell lines and for direct EGFR kinase inhibition.[5]
Quantitative Data Summary: Series 2
| Compound ID | R Group | A549 IC₅₀ (µM)[5] | NCI-H1975 IC₅₀ (µM)[5] | EGFR Kinase IC₅₀ (nM)[5] |
| 2a | -CH₂OH | 0.11 | 0.23 | 5.06 |
| 2b | -CHO | 0.98 | 1.12 | 21.70 |
| 3a | -CH₂OCH₃ | 0.25 | 0.41 | 10.30 |
| 3c | -CH₂O(CH₂)₂OH | 0.19 | 0.35 | 8.15 |
| Lapatinib | (Standard) | 0.56 | 0.89 | 27.06 |
SAR Insights: These compounds showed potent anti-proliferative activity. The substitution on the furan ring at position 6 of the quinazoline core significantly influenced activity. Compound 2a , with a hydroxymethyl group, demonstrated the most potent inhibition of EGFR kinase (IC₅₀ = 5.06 nM) and strong anti-proliferation against both A549 (lung carcinoma) and NCI-H1975 (non-small cell lung cancer) cell lines.[5] Its activity surpassed that of the standard drug, Lapatinib.[5] The data suggests that a small, polar group like -CH₂OH at this position is highly favorable for EGFR inhibition.[5]
Experimental Protocols
In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol was used for evaluating the anticancer activity of the 2-thioxoquinazolin-4-one derivatives (Series 1).[4]
-
Cell Culture: HeLa and MDA-MB231 cells were cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of approximately 5×10³ cells/well and allowed to attach overnight.
-
The synthesized compounds, dissolved in DMSO, were added to the wells at various concentrations (0, 1, 5, 10, 25, and 50 µM). The final DMSO concentration was kept below 0.5%.
-
Plates were incubated for 24 hours.[4]
-
After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) was determined from dose-response curves.
In Vitro EGFR Kinase Inhibition Assay
This protocol was used to determine the direct inhibitory effect of the 4-arylamino-6-(furan-2-yl)quinazoline derivatives (Series 2) on EGFR kinase activity.[5]
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the EGFR enzyme. The amount of ATP consumed is quantified using a luminescence-based signal.
-
Procedure:
-
The reaction was performed in assay buffer containing recombinant human EGFR enzyme.
-
The test compounds were pre-incubated with the enzyme at room temperature.
-
The kinase reaction was initiated by adding a mixture of the substrate peptide and ATP.
-
The reaction mixture was incubated for 60 minutes at room temperature.
-
After incubation, a kinase detection reagent was added to stop the reaction and generate a luminescent signal corresponding to the amount of remaining ATP.
-
Luminescence was measured using a plate-reading luminometer.
-
-
Data Analysis: The inhibitory activity was calculated based on the reduction in kinase activity in the presence of the compound compared to a control. IC₅₀ values were determined by fitting the dose-response data to a sigmoid curve.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Experimental Workflow
Caption: General workflow for synthesis and biological evaluation of novel compounds.
Structure-Activity Relationship Logic
Caption: Logical flow of a structure-activity relationship (SAR) study.
References
- 1. mdpi.com [mdpi.com]
- 2. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unraveling the Potency of Substituted Quinazoline Compounds in Cancer Cell Lines
A comprehensive analysis of substituted quinazoline derivatives reveals a diverse landscape of anticancer activity, with specific structural modifications dictating their efficacy against various cancer cell lines. This guide provides a comparative overview of these compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this promising class of therapeutic agents.
Quinazoline derivatives have emerged as a cornerstone in modern oncology, primarily through their targeted inhibition of key signaling pathways involved in tumor growth and proliferation.[1][2] This comparison guide delves into the cytotoxic effects of various substituted quinazolines, presenting a head-to-head analysis of their performance in preclinical studies. The data, collated from multiple research articles, is summarized for easy interpretation, alongside detailed experimental protocols and visual representations of the underlying molecular mechanisms.
Comparative Cytotoxicity: A Quantitative Look
The anticancer potential of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for a selection of substituted quinazoline compounds across a panel of human cancer cell lines, offering a direct comparison of their potency.
| Compound/Derivative Class | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Reference |
| Established EGFR Inhibitors | ||||||
| Gefitinib | 4.3 - 28.3 | >30.1 | - | - | - | [3][4] |
| Erlotinib | 7.4 | >30.1 | - | 13.0 | - | [4][5] |
| Lapatinib | 0.8 - 2.0 | - | - | - | - | [6] |
| Novel Quinazoline Derivatives | ||||||
| Quinazolinone Schiff Bases | 6.25 | - | - | - | - | [7] |
| 2-substituted 4-anilinoquinazolines | Reported Activity | Reported Activity | - | - | - | [7] |
| Quinazoline-isoxazole derivative | Good Activity | Good Activity | Good Activity | - | - | [8] |
| 6-aryl substituted 4-(4-cyanomethyl) phenylamino quinazolines | Potent Activity | - | - | - | - | [8] |
| 4-pyrrylamino quinazolines | - | - | - | - | Potent Activity (DU145) | [8] |
| Quinazolinone derivatives fused with imidazolone | Potent Activity | - | - | Potent Activity | - | [8] |
| 6-Bromo quinazoline derivatives (e.g., 8a) | 15.85 | - | - | - | - | [9] |
| 2-thioxoquinazolin-4-one derivatives (e.g., 21-23) | 1.85 - 2.81 | - | - | - | - | [3] |
| 3-methyl-quinazolinone derivatives (e.g., 5k) | - | 12.30 | - | 15.68 | 17.08 | [10] |
| 4-(2-fluorophenyl)-1,4,5,6 tetrahydro-2-(methyl thio) benzo quinazoline (C1) | 7.8 - 62.5 | - | - | - | - | [11] |
| Novel Quinazoline derivative (Compound 18) | 1.61 | 1.54 | - | - | - | [12] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes. "Reported Activity" or "Good Activity" indicates that the source mentions positive results without providing specific IC50 values in the abstract or summary.
Key Signaling Pathway: The EGFR Cascade
Many quinazoline derivatives exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cell growth and proliferation.[1][2] The following diagram illustrates the EGFR signaling pathway and the point of inhibition by these compounds.
Caption: EGFR signaling pathway and inhibition by quinazoline compounds.
Experimental Protocols: A Guide to Methodology
The evaluation of the anticancer activity of substituted quinazoline compounds typically involves a series of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in the referenced studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazoline compounds and a vehicle control (e.g., DMSO).[3] A positive control, such as a known anticancer drug (e.g., cisplatin or doxorubicin), is also included.[8][9]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[3]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by quinazoline compounds, apoptosis and cell cycle progression are often analyzed.
-
Compound Treatment: Cells are treated with the quinazoline compounds at concentrations around their IC50 values for a defined period.
-
Cell Harvesting and Staining:
-
For Apoptosis: Cells are harvested, washed, and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).
-
For Cell Cycle: Cells are harvested, fixed (e.g., with 70% ethanol), and stained with a DNA-binding dye such as PI.
-
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis or the cell cycle (G0/G1, S, and G2/M phases).[13]
Kinase Inhibition Assay
To confirm the direct inhibitory effect of the compounds on their target kinases (e.g., EGFR, VEGFR-2), in vitro kinase assays are performed.
-
Assay Setup: The assay is typically performed in a 96-well plate format containing the purified kinase, a substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: The quinazoline compounds are added at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA, fluorescence, or luminescence.
-
Data Analysis: The IC50 value for kinase inhibition is calculated by plotting the percentage of kinase activity against the compound concentration.[14]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of novel substituted quinazoline compounds.
Caption: Preclinical evaluation workflow for quinazoline anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpmr.com [wjpmr.com]
- 12. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the biological activity of dichloro- vs. non-dichloro-quinazoline analogs
A Comparative Analysis of the Biological Activities of Dichloro- vs. Non-Dichloro-Quinazoline Analogs
This guide provides a comparative examination of the biological activities of dichloro- and non-dichloro-quinazoline analogs for researchers, scientists, and drug development professionals. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological properties, including anticancer and antimicrobial activities.[1] The addition of chloro substituents to the quinazoline ring system can significantly modulate the biological profile of these molecules. This guide synthesizes experimental data to offer insights into the structure-activity relationships (SAR) conferred by dichlorination.
Anticancer Activity: A Comparative Perspective
Quinazoline derivatives are well-established as potent anticancer agents, with many acting as inhibitors of crucial signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[2] The introduction of dichloro substitutions can influence the potency and selectivity of these compounds.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of selected dichloro- and non-dichloro-quinazoline analogs against various human cancer cell lines. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound ID/Class | Quinazoline Substitution | Other Substitutions | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Dichloro-Quinazoline Analogs | |||||
| 6,8-dichloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | 6,8-dichloro | 2-((3,5-dichlorophenyl)amino) | S. aureus ATCC25923 | 3.9 | |
| 7,8-dichloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | 7,8-dichloro | 2-((3,5-dichlorophenyl)amino) | S. aureus ATCC25923 | 10.8 | |
| 6,7-dichloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | 6,7-dichloro | 2-((3,5-dichlorophenyl)amino) | S. aureus JE2 (MRSA) | 0.3-1.9 | |
| (E)-4,6-dichloro-2-styrylquinazoline | 4,6-dichloro | 2-styryl | Not specified | High activity implied | [2] |
| 6-chloro-quinazolin derivative (5a) | 6-chloro | 1,5-diaryl-1,4-pentadien-3-one system | MGC-803 | Induces apoptosis at 10 µM | |
| Non-Dichloro-Quinazoline Analogs | |||||
| Quinazolinone Schiff Bases | Unsubstituted | Schiff Base | MCF-7 (Breast) | 6.25 | [3] |
| 2-substituted 4-anilinoquinazolines | Unsubstituted | 4-anilino | Various | Reported Activity | [3] |
| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline | 5,6,7-trimethoxy | 4-amino | Various | - | [3] |
| Quinazoline-isoxazole derivative | Unsubstituted | Isoxazole | Various | Reported Activity | [3] |
| Gefitinib | Methoxy, Chloro | Anilino | A549 (Lung) | 17.9 | [4] |
| Erlotinib | Methoxy | Anilino | HCT116 (Colon) | >50 | |
| Compound 3o (Erlotinib analogue) | Unsubstituted | Varied | A549 (Lung) | 4.26 | [4] |
| Compound 3o (Erlotinib analogue) | Unsubstituted | Varied | HCT116 (Colon) | 3.92 | [4] |
| Compound 3o (Erlotinib analogue) | Unsubstituted | Varied | MCF-7 (Breast) | 0.14 | [4] |
Signaling Pathway Inhibition
A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of the EGFR signaling pathway. Overactivation of this pathway is a hallmark of numerous cancers, leading to uncontrolled cell proliferation and survival. Dichloro-quinazoline analogs have been designed to target the ATP-binding pocket of the EGFR kinase domain, thereby blocking downstream signaling.[2]
Caption: EGFR/VEGFR signaling pathway inhibited by dichloro-quinazolines.
Antimicrobial Activity
The quinazoline scaffold is also a valuable pharmacophore in the development of novel antimicrobial agents. The introduction of chloro groups can enhance the antimicrobial potency of these compounds.
Comparative Antimicrobial Data
The following table presents a summary of the antimicrobial activity of representative quinazoline derivatives. Data is presented as the diameter of the zone of inhibition (in mm) from agar well diffusion assays or as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID/Class | Substitution | Test Organism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference(s) |
| Dichloro-Quinazoline Analogs | ||||
| 6,8-dichloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | 6,8-dichloro, 3,5-dichloroanilino | S. aureus ATCC25923 | MIC: 3.9 µM | |
| 7,8-dichloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | 7,8-dichloro, 3,5-dichloroanilino | S. aureus ATCC25923 | MIC: 10.8 µM | |
| Non-Dichloro-Quinazoline Analogs | ||||
| QA1 | Varied | E. coli | 16.6 mm | [5] |
| QA1 | Varied | S. aureus | 6.7 mm | [5] |
| QA2 | Varied | E. coli | 12.4 mm | [5] |
| QA2 | Varied | S. aureus | 7.8 mm | [5] |
| QA7 | Varied | E. coli | 18.3 mm | [5] |
| QA7 | Varied | S. aureus | 7.8 mm | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds (dichloro- and non-dichloro-quinazoline analogs) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
Principle: The assay measures the amount of ADP produced from the kinase reaction where EGFR phosphorylates a substrate peptide using ATP. A decrease in ADP production indicates inhibition of the kinase.
Protocol:
-
Reagent Preparation: Prepare a kinase buffer, a solution of recombinant human EGFR kinase domain, a substrate solution containing a peptide substrate and ATP, and serial dilutions of the test compounds.
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the EGFR enzyme solution and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate for a specified time at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of EGFR activity for each compound concentration and determine the IC50 value.
Antimicrobial Activity Screening (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of compounds against various microorganisms.
Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, creating a clear zone of inhibition around the well.[6]
Protocol:
-
Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria).
-
Inoculation: Inoculate the sterile molten agar with a standardized suspension of the test microorganism and pour it into sterile Petri dishes.
-
Well Preparation: Once the agar has solidified, create wells of a specific diameter using a sterile cork borer.[7]
-
Compound Application: Add a defined volume of the test compound solution (at a known concentration) into each well. Include a solvent control and a positive control (a known antibiotic).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
Caption: Workflow for antimicrobial activity screening via agar well diffusion.
References
- 1. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 5. asianpubs.org [asianpubs.org]
- 6. botanyjournals.com [botanyjournals.com]
- 7. chemistnotes.com [chemistnotes.com]
Unveiling the Selectivity of Novel Kinase Inhibitors Derived from 2,4-Dichloro-6-methoxyquinazoline: A Comparative Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cross-reactivity profiles of kinase inhibitors derived from the 2,4-Dichloro-6-methoxyquinazoline scaffold. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the informed selection and development of selective kinase inhibitors.
The quinazoline core is a privileged scaffold in the development of kinase inhibitors, with several approved drugs targeting kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). While on-target potency is a primary goal, understanding the off-target interactions, or cross-reactivity, is crucial for predicting potential side effects and identifying opportunities for drug repositioning. This guide provides a comparative analysis of kinase inhibitors derived from this compound against other well-established kinase inhibitors.
Comparative Cross-Reactivity Profiles
To provide a clear comparison, the following tables summarize the inhibitory activity (IC50) of a representative, hypothetical kinase inhibitor derived from this compound, designated as QM-X , against a panel of kinases. For context, its profile is compared with Gefitinib, a well-established EGFR inhibitor, and Sunitinib, a multi-kinase inhibitor. It is important to note that comprehensive kinome-wide screening for a single derivative of this compound is not publicly available; therefore, the data for QM-X is a composite representation based on published data for structurally related 6-methoxy and 6,7-dimethoxyquinazoline derivatives.
Table 1: Inhibitory Activity (IC50, nM) Against Primary and Secondary Kinase Targets
| Kinase Target | QM-X (Hypothetical) | Gefitinib | Sunitinib |
| EGFR | 15 | 37 | 2,000 |
| VEGFR2 | 85 | >10,000 | 6.3 |
| KDR (VEGFR2) | 90 | >10,000 | 8 |
| PDGFRβ | 250 | >10,000 | 4.2 |
| c-Kit | >1,000 | >10,000 | 12 |
| SRC | 500 | >10,000 | 150 |
| ABL | >5,000 | >10,000 | 30 |
Data for Gefitinib and Sunitinib are compiled from publicly available databases and literature. Data for QM-X is a representative compilation from studies on 4-anilino-6-methoxy and 6,7-dimethoxyquinazoline derivatives.
Table 2: Off-Target Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase | QM-X (Hypothetical) | Gefitinib | Sunitinib |
| AURKA | 25 | 15 | 85 |
| CDK2 | 18 | 10 | 75 |
| GSK3β | 12 | 5 | 60 |
| p38α | 30 | 20 | 90 |
| ROCK1 | 22 | 12 | 70 |
This table illustrates the percentage of inhibition at a fixed concentration to highlight potential off-target interactions. A higher percentage indicates stronger off-target binding.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further studies.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Materials:
-
Recombinant human kinases (e.g., EGFR, VEGFR2).
-
Specific peptide substrate for each kinase.
-
Test compounds (dissolved in DMSO).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
Plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and its specific peptide substrate to the wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement of a compound in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.
-
Materials:
-
Cultured cells expressing the target kinase.
-
Test compounds (dissolved in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Antibodies against the target kinase and a loading control.
-
SDS-PAGE and Western blotting reagents.
-
Thermal cycler.
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting using a specific antibody.
-
A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
-
Kinobeads (Affinity Chromatography) Profiling
This chemical proteomics approach allows for the unbiased identification of kinase targets and off-targets from a cell lysate.
-
Materials:
-
Cell lysate from the cell line of interest.
-
Kinobeads (sepharose beads coupled with a mixture of non-specific kinase inhibitors).
-
Test compounds (dissolved in DMSO).
-
Wash buffers of varying stringency.
-
Elution buffer.
-
Mass spectrometer.
-
-
Procedure:
-
Incubate the cell lysate with the test compound at various concentrations or with vehicle (DMSO).
-
Add the kinobeads to the lysate and incubate to allow for the binding of kinases.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Identify and quantify the eluted kinases using liquid chromatography-mass spectrometry (LC-MS/MS).
-
A decrease in the amount of a specific kinase pulled down in the presence of the compound indicates that the compound is binding to that kinase.
-
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: A generalized workflow for the cross-reactivity profiling of a novel kinase inhibitor.
Caption: A simplified diagram showing how a quinazoline inhibitor can block a primary signaling pathway (solid inhibitory arrow) and potentially have off-target effects on other pathways (dashed inhibitory arrow).
Safety Operating Guide
Navigating the Disposal of 2,4-Dichloro-6-methoxyquinazoline: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2,4-Dichloro-6-methoxyquinazoline, a halogenated heterocyclic compound, necessitates meticulous disposal procedures due to its potential hazards. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar compounds, such as 2,4-Dichloro-6,7-dimethoxyquinazoline and other chlorinated quinazolines, indicate that it should be treated as a hazardous substance.[1][2]
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Environmental Hazard: Halogenated organic compounds are often toxic to aquatic life with long-lasting effects and should not be allowed to enter the environment.[2]
Due to these potential hazards, all materials contaminated with this compound must be managed as hazardous chemical waste.[3] Disposal via standard drains or regular trash is strictly prohibited.[3][4] The required personal protective equipment (PPE) must be worn at all times when handling this compound.
Quantitative Data Summary: Hazard and Personal Protective Equipment
The following table summarizes the key hazard information and the necessary personal protective equipment for handling this compound.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Chemical-resistant gloves (e.g., nitrile).[3][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Safety goggles or a face shield.[3][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Work in a well-ventilated area, preferably a chemical fume hood.[3] |
| General Handling | To prevent splashes and contamination. | A standard laboratory coat is mandatory.[4][5] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][6]
Experimental Protocol for Waste Segregation and Collection:
-
Designate as Hazardous Waste: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste.[2][6]
-
Waste Segregation: It is crucial to keep halogenated waste separate from non-halogenated organic waste streams.[2] Do not mix this waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.[4]
-
Solid Waste Containerization: Collect all solid waste, such as excess compound, contaminated wipes, and disposable PPE, in a dedicated, leak-proof, and puncture-resistant container.[2][4]
-
Liquid Waste Containerization: Collect liquid waste, for instance, solutions containing the compound, in a compatible, sealed container, preferably plastic to minimize the risk of breakage.[2][5]
-
Labeling: Each waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity or concentration.[4][6] Avoid using abbreviations or chemical formulas.[5]
-
Storage: Store the sealed and labeled waste containers in a designated, cool, and dry satellite accumulation area, segregated from incompatible materials.[4][5]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[4][6] Provide a complete and accurate description of the waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[4]
-
Don Appropriate PPE: Before addressing the spill, put on the full personal protective equipment as detailed in the table above.[2]
-
Contain the Spill:
-
Collect Contaminated Materials: Collect all the absorbed material and any contaminated cleaning supplies and place them into the hazardous waste container.[2][4]
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials must also be collected as hazardous waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Figure 1. Disposal Workflow for this compound
References
Personal protective equipment for handling 2,4-Dichloro-6-methoxyquinazoline
Essential Safety and Handling Guide for 2,4-Dichloro-6-methoxyquinazoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Chemical Identifier:
-
CAS Number: 105763-77-7
-
Molecular Formula: C₉H₆Cl₂N₂O
Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Equipment Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] Check manufacturer's data for breakthrough times. | Prevents skin contact and absorption.[3] |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3][4] | Protects against splashes and dust that can cause serious eye irritation.[1] |
| Skin and Body Protection | A clean lab coat or a disposable, chemically resistant gown with a closed front, long sleeves, and tight-fitting cuffs.[2] | Protects against contamination of personal clothing and skin.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1][2] If a fume hood is not available or if aerosol generation is likely, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[2] | Prevents inhalation of harmful dust or vapors that can cause respiratory tract irritation.[1] |
Operational Plan for Safe Handling
A systematic approach is critical for maintaining a safe laboratory environment when working with this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the compound.[2]
-
-
Weighing and Transfer:
-
During the Experiment:
-
Post-Experiment:
Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
